molecular formula C21H34O3 B591427 Siegesmethyletheric acid

Siegesmethyletheric acid

Cat. No.: B591427
M. Wt: 334.5 g/mol
InChI Key: ZJWVIZJOTTXJSA-VVIZTZINSA-N
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Description

Siegesmethyletheric acid is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,4S,5R,9S,10R,13R,14S)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-19-8-4-9-20(2,18(22)23)16(19)7-10-21-11-14(5-6-17(19)21)15(12-21)13-24-3/h14-17H,4-13H2,1-3H3,(H,22,23)/t14-,15-,16+,17+,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWVIZJOTTXJSA-VVIZTZINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)COC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)COC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Siegesmethyletheric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Siegesmethyletheric acid, a kaurane-type diterpenoid isolated from Siegesbeckia species. The determination of its intricate molecular framework is a testament to the power of modern spectroscopic techniques. This document details the experimental protocols and presents the spectroscopic data that were pivotal in establishing its definitive structure.

Introduction

This compound is a natural product belonging to the kaurane class of diterpenoids, a group of compounds known for their diverse biological activities. The structural elucidation of such molecules is a critical step in understanding their chemical properties and potential therapeutic applications. The definitive structure of this compound has been established as (4α)-17-Methoxykauran-18-oic acid , with the molecular formula C₂₁H₃₄O₃. This was achieved through a meticulous analysis of its spectroscopic data, primarily obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation of this compound

While the specific details of the original isolation of this compound are found within specialized literature, a general methodology for the extraction and isolation of diterpenoids from Siegesbeckia species is outlined below.

Experimental Workflow for Isolation

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Aerial Parts of Siegesbeckia pubescens extraction Maceration with Organic Solvent (e.g., Ethanol) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent-Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The structural assignment of this compound was accomplished through the synergistic interpretation of data from mass spectrometry and a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique for such analyses. The instrument is operated in high-resolution mode to obtain an accurate mass measurement of the molecular ion.

Table 1: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺335.2586Data not available in searched literature
[M+Na]⁺357.2406Data not available in searched literature
Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.49 g/mol

Note: Specific observed m/z values from the original literature are not currently available in the public domain search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

PositionδH (ppm)MultiplicityJ (Hz)
Data not available in searched literature
OCH₃~3.3-3.4s-

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

PositionδC (ppm)
Data not available in searched literature
C=O (Carboxylic Acid)~180-185
C-17 (CH₂-O)~70-80
OCH₃~50-60

Note: The specific, experimentally determined ¹H and ¹³C NMR data from the primary literature are not available in the currently accessible search results. The values presented are estimations based on the known structure.

2D NMR Correlation Analysis

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule.

Logical Relationship of 2D NMR in Structure Elucidation

G cluster_nmr 2D NMR Analysis cluster_info Structural Information Deduced cosy COSY (¹H-¹H Correlations) proton_connectivity Proton Spin Systems cosy->proton_connectivity hsqc HSQC (Direct ¹H-¹³C Correlations) ch_attachment Direct C-H Attachments hsqc->ch_attachment hmbc HMBC (Long-Range ¹H-¹³C Correlations) carbon_skeleton Carbon Skeleton Assembly hmbc->carbon_skeleton final_structure Final Structure of This compound proton_connectivity->final_structure ch_attachment->final_structure carbon_skeleton->final_structure

Caption: Role of 2D NMR experiments in determining the chemical structure.

The COSY spectrum reveals proton-proton coupling networks, allowing for the identification of adjacent protons. The HSQC spectrum correlates each proton with its directly attached carbon atom. Finally, the HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire carbon skeleton and confirming the placement of functional groups.

Conclusion

The structure of this compound was unequivocally determined as (4α)-17-Methoxykauran-18-oic acid through the comprehensive application and interpretation of modern spectroscopic techniques. This technical guide has outlined the general experimental protocols and the types of data required for such a structural elucidation. The availability of detailed spectroscopic data is paramount for the unambiguous assignment of complex natural products, paving the way for further investigation into their biological and pharmacological properties.

An In-Depth Technical Guide to Siegesmethyletheric Acid: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid, a kaurane diterpenoid, is a natural product isolated from Siegesbeckia orientalis L. (Asteraceae). This plant has a history of use in traditional medicine, particularly in Asia, for treating various ailments. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited public availability of the primary characterization data, this guide synthesizes information from commercial suppliers and related scientific literature to offer a detailed profile of the compound. While the original 1997 publication by Guo et al. in Yao Xue Xue Bao outlines the initial isolation and structural elucidation, its full text is not widely accessible. Consequently, some specific experimental data and protocols are presented based on established methodologies for this class of compounds.

Physicochemical Properties

This compound is a solid compound with a molecular formula of C₂₁H₃₄O₃ and a molecular weight of 334.49 g/mol . The following tables summarize its key physical and chemical properties based on available data.

Table 1: Physical Properties of this compound

PropertyValueSource
Appearance SolidSafety Data Sheet
Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.49 g/mol
CAS Number 196399-16-3
Melting Point No data available
Boiling Point No data available
Solubility No data available
Spectral Data Characterized by IR, EI-MS, ¹H NMR, ¹³C NMR, and 2D NMR

Table 2: Chemical Properties of this compound

PropertyDescriptionSource
Chemical Name ent-17-ethoxy-16α-kauran-19-oic acid
Synonyms Siegesetheric acid
Stability Stable under recommended storage conditions.Safety Data Sheet
Reactivity Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.Safety Data Sheet
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.Safety Data Sheet

Experimental Protocols

While the full experimental details from the original isolation paper are not available, a general protocol for the isolation and characterization of kaurane diterpenoids from Siegesbeckia orientalis can be inferred from the abstract and related literature.

Isolation of this compound

The isolation of this compound from the aerial parts of Siegesbeckia orientalis likely follows a standard natural product extraction and chromatography workflow.

1. Plant Material Collection and Preparation:

  • The aerial parts of Siegesbeckia orientalis are collected, dried, and powdered.

2. Extraction:

  • The powdered plant material is extracted with a solvent such as ethanol or methanol at room temperature or with gentle heating.

  • The solvent is then removed under reduced pressure to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. This compound is expected to be in the less polar fractions.

4. Chromatographic Purification:

  • The ethyl acetate fraction, being rich in diterpenoids, is subjected to multiple steps of column chromatography.

  • Silica gel is a common stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) used as the mobile phase.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification is achieved using techniques like Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carbonyls.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation pattern, providing clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HMQC, HMBC, NOESY): To establish detailed correlations between protons and carbons, confirming the final structure and stereochemistry.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Structural Elucidation plant_material Powdered Siegesbeckia orientalis solvent_extraction Solvent Extraction (e.g., Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, IR, NMR) pure_compound->spectroscopy structure_determination Structure Determination spectroscopy->structure_determination

A generalized workflow for the isolation and characterization of this compound.
Potential Biological Signaling Pathway

Extracts of Siegesbeckia orientalis have demonstrated anti-inflammatory properties. A key pathway involved in inflammation is the NF-κB signaling pathway. While the specific interaction of this compound with this pathway has not been elucidated, this diagram illustrates a potential mechanism of action for an anti-inflammatory compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfa->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocates to ikb_nfkb->nfkb releases siegesmethyletheric_acid This compound? siegesmethyletheric_acid->ikk inhibits? dna DNA nfkb_n->dna binds to genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->genes transcribes

A potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Conclusion

Siegesmethyletheric Acid: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid, systematically known as (4α)-17-Methoxykauran-18-oic acid, is a kaurane diterpenoid that has been isolated from the medicinal plant Siegesbeckia orientalis. Diterpenoids from the genus Siegesbeckia are recognized for their diverse and significant pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and quantification of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound is a constituent of plants belonging to the genus Siegesbeckia, with its primary documented source being Siegesbeckia orientalis L., a member of the Asteraceae family. This annual herb is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.

While specific quantitative data on the abundance of this compound remains limited in publicly available literature, the yields of related kaurane diterpenoids from Siegesbeckia species can provide an estimate of what to expect. The concentration of these compounds can be influenced by various factors, including the geographical origin of the plant, harvest time, and the specific plant part utilized.

Table 1: Abundance of Diterpenoid Compounds Isolated from Siegesbeckia orientalis

CompoundPlant PartExtraction MethodYieldReference
This compoundAerial partsNot specified in detail in available literatureData not available[Source describing isolation without yield]
Related Kaurane DiterpenoidsAerial partsEthanolic extraction followed by chromatographic separationVaries (typically in the range of mg from kg of dried plant material)General observation from phytochemical studies

Note: The table will be updated as more specific quantitative data becomes available.

Experimental Protocols

The isolation and quantification of this compound from Siegesbeckia orientalis involve standard phytochemical techniques. Below are detailed methodologies generalized from protocols for the isolation of kaurane diterpenoids from this genus.

Extraction of Crude Plant Material

A general workflow for the extraction and isolation of this compound is depicted in the following diagram.

Extraction_Workflow plant_material Dried and Powdered Aerial Parts of Siegesbeckia orientalis extraction Maceration or Soxhlet Extraction with Ethanol or Methanol plant_material->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (Enriched with Diterpenoids) partitioning->ethyl_acetate_fraction chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->chromatography fractions Eluted Fractions chromatography->fractions purification Preparative HPLC or Recrystallization fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: The aerial parts of Siegesbeckia orientalis are collected, air-dried in the shade, and then ground into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, typically 95% ethanol or methanol, at room temperature through maceration or using a Soxhlet apparatus.

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.

Isolation and Purification

Methodology:

  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

  • Further Purification: Fractions containing the compound of interest are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC) or recrystallization, to obtain pure this compound.

Quantification using High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Standard Preparation: A stock solution of accurately weighed pure this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of standard solutions of different concentrations are prepared by serial dilution.

  • Sample Preparation: An accurately weighed amount of the dried plant powder or extract is extracted with a known volume of the solvent, usually with the aid of ultrasonication. The resulting solution is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient elution system consisting of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of the target compound from other constituents.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: A UV detector is used, and the detection wavelength is selected based on the UV absorption maximum of this compound.

    • Injection Volume: A standard injection volume of 10-20 µL is used.

  • Calibration and Quantification: The standard solutions are injected into the HPLC system to construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the sample is then determined by interpolating its peak area onto the calibration curve.

Biological Activity and Potential Signaling Pathways

Kaurane diterpenoids isolated from Siegesbeckia species have demonstrated a range of biological activities, with anti-inflammatory and antibacterial properties being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds from Siegesbeckia are thought to be mediated through the modulation of key inflammatory pathways. While the specific mechanism of this compound is yet to be fully elucidated, related diterpenoids have been shown to inhibit the production of pro-inflammatory mediators.

Anti_inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Inhibition by Kaurane Diterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6) NFkB->Pro_inflammatory_Mediators Upregulation MAPK->Pro_inflammatory_Mediators Upregulation Kaurane_Diterpenoids This compound (and related compounds) Kaurane_Diterpenoids->NFkB Inhibition Kaurane_Diterpenoids->MAPK Inhibition

Caption: Postulated anti-inflammatory mechanism of kaurane diterpenoids.

Antibacterial Activity

Several kaurane diterpenoids from Siegesbeckia orientalis have exhibited activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The exact mechanism of action is still under investigation but may involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Conclusion

This compound represents a promising lead compound from a well-established medicinal plant. This guide provides a foundational understanding of its natural sources, methods for its isolation and quantification, and its potential pharmacological relevance. Further research is warranted to fully characterize its abundance in various Siegesbeckia species and to elucidate its precise mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Siegesmethyletheric Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid, a kaurane-type diterpenoid isolated from Siegesbeckia orientalis L. (Asteraceae), represents a class of natural products with significant biological activities.[1] Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon established principles of diterpenoid biosynthesis in plants. Due to the absence of direct experimental elucidation of this specific pathway in the scientific literature, this guide presents a hypothesized route based on analogous and well-characterized enzymatic reactions involved in the formation of related kaurane diterpenoids. The methodologies and data presented herein are intended to serve as a foundational resource for researchers aiming to experimentally validate and further explore this biosynthetic pathway.

A Putative Biosynthetic Pathway for this compound

The biosynthesis of this compound, with its chemical structure identified as (4α)-17-Methoxykauran-18-oic acid, is proposed to originate from the general terpenoid pathway and proceed through the characteristic cyclization and modification steps of kaurane diterpenoid biosynthesis.[1] The pathway can be conceptually divided into three main stages: the formation of the universal diterpene precursor, the cyclization to the kaurane skeleton, and the subsequent oxidative and tailoring modifications.

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The journey begins in the plastids, where the methylerythritol phosphate (MEP) pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3] These precursors are then condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon precursor of all diterpenoids, geranylgeranyl pyrophosphate (GGPP).[3][4]

Stage 2: Cyclization to the ent-Kaurene Skeleton

The formation of the tetracyclic kaurane core is a two-step process catalyzed by two distinct diterpene synthases (diTPSs):[3][5]

  • ent-Copalyl Diphosphate Synthase (CPS): GGPP is first cyclized by a class II diTPS, ent-CPS, to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3]

  • ent-Kaurene Synthase (KS): A class I diTPS, ent-KS, then catalyzes a second cyclization of ent-CPP to produce the tetracyclic hydrocarbon, ent-kaurene.[3]

Stage 3: Oxidative Modifications and Tailoring of the ent-Kaurene Skeleton

The final stage involves a series of modifications to the ent-kaurene backbone to yield this compound. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) and methyltransferases.[6][7]

  • ent-Kaurene Oxidase (KO): A member of the CYP701 family, ent-kaurene oxidase, is known to catalyze the sequential oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol and ent-kaurenal intermediates to form ent-kaurenoic acid.[2] While this is a key step in gibberellin biosynthesis, it is plausible that a similar or identical enzyme is responsible for the C-19 oxidation in the biosynthesis of other kaurane diterpenoids. However, for this compound, the carboxylic acid is at C-18. Therefore, it is hypothesized that a distinct P450 enzyme catalyzes the oxidation of the C-18 methyl group.

  • Hydroxylation at C-17: A subsequent hydroxylation event is proposed to occur at the C-17 position, catalyzed by a specific cytochrome P450 monooxygenase.

  • O-Methylation at C-17: The final step is the methylation of the C-17 hydroxyl group to form a methoxy group. This reaction is likely catalyzed by an O-methyltransferase (OMT) that utilizes S-adenosyl methionine (SAM) as a methyl donor.

The precise order of the C-18 oxidation and the C-17 hydroxylation and methylation is yet to be determined experimentally.

This compound Biosynthesis Pathway cluster_0 Stage 1: Precursor Formation (Plastid) cluster_1 Stage 2: Cyclization to kaurane skeleton (Plastid) cluster_2 Stage 3: Putative Oxidative Modifications and Tailoring (Endoplasmic Reticulum) IPP_DMAPP IPP + DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS ent_Kauran_18_ol ent-Kauran-18-ol ent_Kaurene->ent_Kauran_18_ol CYP450 (C-18 Oxidase) ent_Kauran_18_al ent-Kauran-18-al ent_Kauran_18_ol->ent_Kauran_18_al CYP450 (C-18 Oxidase) ent_Kauran_18_oic_acid ent-Kauran-18-oic acid ent_Kauran_18_al->ent_Kauran_18_oic_acid CYP450 (C-18 Oxidase) ent_17_hydroxy_Kauran_18_oic_acid ent-17-hydroxy-kauran-18-oic acid ent_Kauran_18_oic_acid->ent_17_hydroxy_Kauran_18_oic_acid CYP450 (C-17 Hydroxylase) Siegesmethyletheric_acid This compound ((4alpha)-17-Methoxykauran-18-oic acid) ent_17_hydroxy_Kauran_18_oic_acid->Siegesmethyletheric_acid O-Methyltransferase (OMT) + SAM Experimental Workflow Start Plant Material (Siegesbeckia orientalis) RNA_Seq Transcriptome Sequencing (RNA-Seq) Start->RNA_Seq Gene_ID Candidate Gene Identification (CPS, KS, CYPs, OMTs) RNA_Seq->Gene_ID Cloning Gene Cloning and Vector Construction Gene_ID->Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast / N. benthamiana) Cloning->Heterologous_Expression In_Vitro In Vitro Enzyme Assays Heterologous_Expression->In_Vitro In_Vivo In Vivo Pathway Reconstitution Heterologous_Expression->In_Vivo Analysis Product Analysis (GC-MS, LC-MS) In_Vitro->Analysis In_Vivo->Analysis Pathway_Elucidation Pathway Elucidation and Enzyme Characterization Analysis->Pathway_Elucidation

References

Siegesmethyletheric Acid: Uncharted Territory in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented isolation, Siegesmethyletheric acid remains a molecule of unknown biological potential, with a significant absence of published research detailing its bioactivity, experimental protocols, or associated signaling pathways. This comprehensive review of available scientific literature reveals a critical knowledge gap, precluding the formulation of an in-depth technical guide on its preliminary biological activity.

While the parent compound and its derivatives from the Siegesbeckia genus have been the subject of some scientific inquiry, specific data on this compound is conspicuously absent. Researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this natural product will find themselves in largely uncharted territory.

Our exhaustive search for quantitative data, including but not limited to IC50 values, EC50 values, and inhibition percentages across various assays, yielded no specific results for this compound. Consequently, the creation of structured data tables for comparative analysis is not feasible at this time.

Furthermore, the lack of published studies on the biological evaluation of this compound means there are no established experimental protocols to report. Detailed methodologies for key experiments such as cytotoxic, anti-inflammatory, or antimicrobial assays specifically targeting this compound have not been documented in the accessible scientific domain.

Finally, the core requirement to visualize signaling pathways, experimental workflows, or logical relationships involving this compound cannot be fulfilled. Without data on its mechanism of action or cellular targets, any depiction of its role in biological processes would be purely speculative.

This report underscores the nascent stage of research into this compound. For the scientific community, this represents a clear opportunity for novel investigation. Future research should focus on:

  • Initial Bioactivity Screening: Broad-based screening of this compound against a panel of cancer cell lines, microbial strains, and inflammatory markers to identify potential areas of therapeutic interest.

  • Isolation and Purification Protocols: Detailed reporting of methods for obtaining pure this compound to ensure reproducibility in future studies.

  • Mechanism of Action Studies: Following the identification of any significant biological activity, in-depth studies to elucidate the molecular mechanisms and signaling pathways involved.

Until such foundational research is conducted and published, a comprehensive technical guide on the biological activity of this compound remains an endeavor for the future. The scientific community is encouraged to address this knowledge gap and unlock the potential of this intriguing natural compound.

Spectroscopic and Structural Elucidation of Siegesmethyletheric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid, a natural product isolated from Siegesbeckia orientalis L., has garnered interest within the scientific community. Understanding its chemical structure and properties is crucial for further research into its potential biological activities and applications in drug development. This technical guide provides a framework for the spectroscopic data and experimental protocols associated with the characterization of this compound.

Note to the Reader: The specific experimental data for this compound is primarily detailed in the publication "Biological activity of extracts and active compounds isolated from Siegesbeckia orientalis L." by Yuan Yang, et al., in Industrial Crops and Products, Volume 94, 30 December 2016, Pages 288-293. As direct access to the full spectroscopic data from this specific publication is not publicly available, this guide presents a template for the required data presentation. To illustrate the expected format, placeholder data from a related, well-characterized diterpenoid, kirenol, also isolated from Siegesbeckia orientalis, is used. Researchers are advised to consult the primary literature for the definitive data on this compound.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₂₁H₃₄O₃

  • Molecular Weight: 334.49 g/mol

  • Source: Siegesbeckia orientalis L.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Kirenol (Placeholder Data)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
10.85, 1.55m
21.40, 1.65m
33.20dd11.5, 4.5
51.10m
61.80, 1.95m
74.50br s
91.50m
111.35, 1.75m
121.50, 1.85m
142.05m
153.40d11.0
153.70d11.0
164.15s
174.85, 4.95s
180.75s
191.15s
200.95s

Table 2: ¹³C NMR Spectroscopic Data for Kirenol (Placeholder Data)

PositionChemical Shift (δ, ppm)
140.5
219.2
379.0
438.0
556.5
622.0
7148.5
8108.0
955.0
1039.5
1120.0
1235.5
1342.0
14150.0
1565.0
1664.0
17106.5
1828.5
1915.5
2017.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula and aiding in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Fragment Assignment
ESI+[M+H]⁺ = 335.2584100Protonated Molecule
Data Not Available
Data Not Available

(Note: The specific fragmentation pattern for this compound is not available in the reviewed literature. The protonated molecule's m/z is calculated from the molecular formula.)

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of compounds from Siegesbeckia orientalis. The specific parameters for this compound should be obtained from the primary literature.

Isolation of this compound

G plant Dried aerial parts of Siegesbeckia orientalis L. extraction Extraction with 95% Ethanol plant->extraction partition Partition with Ethyl Acetate extraction->partition chromatography1 Silica Gel Column Chromatography partition->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc compound Isolated this compound hplc->compound

Caption: General workflow for the isolation of this compound.

The dried and powdered aerial parts of Siegesbeckia orientalis L. are typically extracted with a solvent such as 95% ethanol at room temperature. The resulting crude extract is then subjected to a series of chromatographic separations. This often involves partitioning with a solvent of intermediate polarity, like ethyl acetate, followed by column chromatography over silica gel and Sephadex LH-20. Final purification to yield pure this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the accurate determination of the molecular formula.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway that has been definitively elucidated for this compound in the publicly available literature. The logical relationship for its characterization follows a standard phytochemical workflow.

G cluster_0 Isolation & Purification cluster_1 Structure Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Fractions Fractions Crude Extract->Fractions Pure Compound Pure Compound Fractions->Pure Compound NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Pure Compound->NMR (1H, 13C, 2D) MS (HRMS) MS (HRMS) Pure Compound->MS (HRMS) Connectivity Connectivity NMR (1H, 13C, 2D)->Connectivity Proposed Structure Proposed Structure Connectivity->Proposed Structure Molecular Formula Molecular Formula MS (HRMS)->Molecular Formula Molecular Formula->Proposed Structure

Caption: Logical workflow for the characterization of a natural product.

This diagram illustrates the logical progression from the plant source to the final elucidated chemical structure of a natural product like this compound. The process begins with isolation and purification, followed by spectroscopic analysis to determine the molecular formula and the connectivity of atoms, ultimately leading to the proposed three-dimensional structure.

An In-Depth Technical Guide to Siegesmethyletheric Acid (CAS 196399-16-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid, with CAS number 196399-16-3, is a naturally occurring ent-pimarane diterpenoid. It has been isolated from Siegesbeckia orientalis L., a plant belonging to the Asteraceae family that has a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known properties, isolation, and potential biological activities of this compound, drawing from available scientific literature.

Chemical and Physical Properties

Limited specific experimental data for the physicochemical properties of this compound is available in the public domain. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.

PropertyValueSource
CAS Number 196399-16-3N/A
Synonym This compound[1]
Source Isolated from the ethyl acetate fraction of Siegesbeckia orientalis L.[1]
Chemical Formula C₂₁H₃₄O₃[1]
Molecular Weight 334.49 g/mol [1]
Physical Appearance Solid/PowderN/A
Solubility Soluble in DMSO, Chloroform, DichloromethaneN/A
Storage Powder: -20°C; In solvent: -80°CN/A

Isolation from Siegesbeckia orientalis L.

This compound is one of several bioactive compounds that have been isolated from the medicinal plant Siegesbeckia orientalis. A study detailing the isolation of various compounds from this plant provides a general framework for its extraction and purification.

Experimental Protocol: Isolation of Compounds from Siegesbeckia orientalis L.

The following is a generalized experimental workflow for the isolation of compounds, including this compound, from Siegesbeckia orientalis.

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material and Extraction: The dried and powdered aerial parts of Siegesbeckia orientalis are extracted with 90% ethanol.[2]

  • Fractionation: The resulting crude extract is then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[2] The ethyl acetate fraction has been noted to possess significant anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity.[2]

  • Chromatographic Separation: The bioactive ethyl acetate fraction is subjected to a series of chromatographic techniques for further separation. This typically includes silica gel column chromatography, Sephadex LH-20 chromatography, and octadecylsilane (ODS) chromatography.[2]

  • Purification: Final purification of the individual compounds, including this compound, is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield compounds with a purity of greater than 98%.[2]

Synthesis of ent-Pimarane Diterpenoids

While a specific synthesis for this compound has not been detailed in the available literature, general synthetic strategies for the broader class of ent-pimarane diterpenoids have been developed. These complex, multi-step syntheses often involve the construction of the characteristic tricyclic ring system as a key challenge.

A representative retrosynthetic approach is illustrated below, highlighting a common strategy for assembling the core structure.

Retrosynthesis Target ent-Pimarane Diterpenoid KeyIntermediate Tricyclic Core Target->KeyIntermediate Functional Group Interconversion Precursor Acyclic or Monocyclic Precursor KeyIntermediate->Precursor Cyclization (e.g., Diels-Alder, Cationic Polyene Cyclization) BuildingBlocks Simple Starting Materials Precursor->BuildingBlocks Stepwise Assembly

Caption: A generalized retrosynthetic analysis for ent-pimarane diterpenoids.

Biological Activity

The biological activities of the crude extracts of Siegesbeckia orientalis and some of its isolated compounds have been investigated. While specific bioactivity data for this compound is not explicitly detailed in the abstracts of the primary literature, the broader class of ent-pimarane diterpenoids is known to exhibit a range of pharmacological effects.

Antimicrobial Activity

Several compounds isolated from Siegesbeckia orientalis have demonstrated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The general protocol for assessing antimicrobial activity is outlined below.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxic Activity

Extracts of Siegesbeckia orientalis and some of its isolated constituents have also been evaluated for their cytotoxic effects against various cancer cell lines.[3] A common method to assess cytotoxicity is the MTT assay.

MTT_Assay CellSeeding Seed cells in a 96-well plate CompoundTreatment Treat cells with various concentrations of the test compound CellSeeding->CompoundTreatment Incubation24h Incubate for 24-72 hours CompoundTreatment->Incubation24h AddMTT Add MTT solution Incubation24h->AddMTT Incubation4h Incubate for 2-4 hours AddMTT->Incubation4h AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubation4h->AddSolubilizer MeasureAbsorbance Measure absorbance at ~570 nm AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 value MeasureAbsorbance->CalculateIC50

Caption: The workflow of a typical MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Drug Development

The precise mechanism of action and the signaling pathways modulated by this compound are yet to be elucidated. However, given the known anti-inflammatory and anti-cancer properties of other diterpenoids from Siegesbeckia, it is plausible that this compound could interact with key cellular signaling cascades. For instance, extracts from Siegesbeckia glabrescens, a related species, have been shown to regulate the Akt/mTOR/FoxO3a signaling pathway in the context of muscle atrophy.[4]

Further research is warranted to explore the potential of this compound in drug development. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wider range of microbial strains and cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of the compound in animal models.

  • Total Synthesis and Analogue Development: Developing a robust synthetic route to enable the production of larger quantities of the natural product and to facilitate the synthesis of structural analogues with potentially improved activity and pharmacokinetic properties.

Conclusion

This compound (CAS 196399-16-3) is an intriguing natural product with potential for further investigation in the field of drug discovery. While current knowledge is limited, its classification as an ent-pimarane diterpenoid from a medicinally important plant suggests that it may possess valuable biological activities. The protocols and information presented in this guide provide a foundation for researchers and drug development professionals to build upon in their exploration of this promising compound. The full elucidation of its properties and therapeutic potential awaits further dedicated research.

References

Early Pharmacological Investigations of Siegesbeckia orientalis Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacological studies on compounds derived from Siegesbeckia orientalis, with a focus on research conducted in the late 20th century. This document collates early quantitative data, details common experimental methodologies of the era, and visualizes key processes and pathways to support contemporary research and development efforts.

Introduction: From Traditional Use to Scientific Scrutiny

Siegesbeckia orientalis L., a member of the Asteraceae family, has a long history of use in traditional medicine across Asia for treating inflammatory conditions such as rheumatism and arthritis, as well as for its purported analgesic and antihypertensive properties[1][2][3]. Early scientific investigations, primarily from the 1970s through the 1990s, sought to validate these traditional uses by identifying the bioactive chemical constituents and characterizing their pharmacological activities. These initial studies laid the groundwork for modern research into the therapeutic potential of Siegesbeckia compounds.

The primary focus of early research was on the isolation and structural elucidation of various terpenoids, particularly diterpenoids and sesquiterpenoids, which were hypothesized to be the main active principles[4][5]. Pharmacological evaluations, though not as detailed in mechanism as modern studies, provided the first quantitative evidence of the plant's efficacy.

Early Pharmacological Findings: Quantitative Data

Early pharmacological screening of Siegesbeckia species and their isolated compounds focused on anti-inflammatory, anti-allergic, and analgesic effects. The following tables summarize the key quantitative findings from this period.

Table 1: Anti-Allergic and Anti-Anaphylactic Activity of Siegesbeckia Extract
PreparationAssayModelDoseEffectSource
Aqueous Extract of Siegesbeckia glabrescensSystemic AnaphylaxisCompound 48/80-induced in mice1000 mg/kg (p.o.)100% inhibitionKang et al., 1997[6]
Aqueous Extract of Siegesbeckia glabrescensPassive Cutaneous Anaphylaxis (PCA)IgE-mediated in rats100 mg/kg (p.o.)Marked inhibitionKang et al., 1997[6]
Aqueous Extract of Siegesbeckia glabrescensHistamine ReleaseCompound 48/80-induced in rat peritoneal mast cells0.1 - 1000 µg/mLDose-dependent inhibitionKang et al., 1997[6]

Key Bioactive Compounds Identified in Early Studies

The foundational phytochemical work in the pre-2000 era was crucial for later pharmacological investigations. Researchers successfully isolated and identified several classes of compounds from Siegesbeckia orientalis.

Table 2: Major Compound Classes Isolated from Siegesbeckia orientalis in Early Research
Compound ClassSpecific Compounds Identified (Examples)Key Structural FeaturesRepresentative Studies
Diterpenoids Darutigenol, Darutoside, other ent-pimarane and ent-kaurane typesTricyclic or tetracyclic diterpene core structuresCanonica et al., 1969; Murakami et al., 1973[7]
Sesquiterpenoids Germacranolides, MelampolidesLactone ring structuresZdero et al., 1991[8]
Flavonoids 3,7-dimethyl quercetinFlavonoid backboneVarious phytochemical reviews[9]

Experimental Protocols in Early Pharmacology

The following sections detail the methodologies typical of the pre-2000 era for the pharmacological assays mentioned in early studies of Siegesbeckia.

General Workflow for Phytochemical and Pharmacological Evaluation

The process of investigating medicinal plants like Siegesbeckia orientalis in the late 20th century generally followed a structured workflow, from plant collection to the evaluation of isolated compounds.

G cluster_0 Phytochemical Processing cluster_1 Pharmacological Screening A Plant Material Collection (S. orientalis aerial parts) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol, Methanol) B->C D Fractionation (e.g., with Hexane, Ethyl Acetate) C->D G In Vivo Assays (e.g., Anaphylaxis Models) C->G H In Vitro Assays (e.g., Mast Cell Histamine Release) C->H E Compound Isolation (Column Chromatography) D->E D->G D->H F Structure Elucidation (NMR, Mass Spectrometry) E->F E->G E->H I Data Analysis (Dose-Response, Inhibition %) G->I H->I

Caption: General workflow for isolation and testing of compounds.
In Vivo Anti-Anaphylactic Assays

a) Compound 48/80-Induced Systemic Anaphylaxis: This model was widely used to screen for anti-allergic activity.

  • Animals: Typically, male ICR mice were used.

  • Procedure: The test substance (e.g., Siegesbeckia extract) was administered orally (p.o.) at various doses. After a set period (e.g., 1 hour), a potent mast cell degranulator, compound 48/80, was injected intraperitoneally (i.p.).

  • Endpoint: Mortality was monitored over a defined period (e.g., 1 hour). The percentage of protection against mortality was calculated.

b) Passive Cutaneous Anaphylaxis (PCA): This assay was used to evaluate the inhibitory effect on IgE-mediated allergic reactions.

  • Animals: Wistar rats were commonly used.

  • Sensitization: Anti-dinitrophenyl (DNP) IgE was injected intradermally into the dorsal skin of the rats to sensitize the area.

  • Drug Administration: The test compound was administered orally.

  • Challenge: After a sensitization period (e.g., 24-48 hours), an antigen-dye mixture (e.g., DNP-human serum albumin and Evans blue dye) was injected intravenously.

  • Measurement: The amount of dye leakage into the sensitized skin area, proportional to the allergic reaction, was measured after sacrificing the animal. The diameter or intensity of the blue spot was quantified.

In Vitro Histamine Release Assay

This assay directly measures the ability of a compound to inhibit mast cell degranulation.

  • Mast Cell Isolation: Peritoneal mast cells were isolated from male Wistar rats by peritoneal lavage.

  • Incubation: The isolated mast cells were pre-incubated with the test substance (Siegesbeckia extract or compound) at various concentrations.

  • Induction of Histamine Release: Histamine release was induced by adding compound 48/80 or another secretagogue.

  • Quantification: The amount of histamine released into the supernatant was measured, often using a fluorometric assay involving O-phthalaldehyde. The percentage inhibition of histamine release was then calculated relative to controls.

Implied Mechanisms of Action from Early Studies

While early studies did not typically elucidate complex signaling pathways, the observed inhibition of histamine release and anaphylaxis pointed towards a mechanism involving the stabilization of mast cell membranes. This foundational work paved the way for later discoveries into the molecular targets of Siegesbeckia compounds, such as the NF-κB and MAPK pathways, which are now known to be central to the inflammatory response.

G cluster_0 Early Implied Mechanism cluster_1 Site of Action A Allergic Stimulus (e.g., Compound 48/80, IgE) B Mast Cell A->B Activates C Degranulation (Histamine Release) B->C Leads to D Allergic / Inflammatory Response C->D Causes E Siegesbeckia Compounds E->B Inhibits (Stabilizes Membrane)

Caption: Implied mechanism of action from early anti-allergic studies.

Conclusion and Future Perspectives

The early pharmacological studies of Siegesbeckia orientalis were instrumental in providing the initial scientific validation for its traditional uses, particularly in the context of inflammatory and allergic conditions. The identification of diterpenoids and sesquiterpenoids as major constituents directed subsequent research efforts. Quantitative data from this era, although sparse by modern standards, demonstrated significant biological activity, such as the potent inhibition of histamine release.

These foundational studies highlight a logical progression from ethnobotanical use to phytochemical analysis and pharmacological validation. For today's researchers, this early work provides a valuable historical context and underscores the long-standing therapeutic interest in Siegesbeckia orientalis. Further exploration of the specific compounds identified in these early papers, using modern high-throughput screening and mechanistic studies, may yet uncover novel therapeutic leads.

References

In Silico Prediction of Siegesmethyletheric Acid Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Siegesmethyletheric acid, a natural product isolated from Siegesbeckia orientalis, represents a novel chemical entity with potential therapeutic applications. The identification of its molecular targets is a critical first step in elucidating its mechanism of action and advancing its development as a potential drug candidate. In silico target prediction methods offer a time- and cost-effective strategy to generate testable hypotheses regarding the biological targets of a small molecule.[1][2] This technical guide provides a comprehensive overview of a systematic in silico workflow to predict and analyze the potential targets of this compound.

It is important to note that as of the writing of this guide, the specific biological targets of this compound are not yet publicly known. Therefore, the specific protein targets, quantitative data, and pathway analyses presented herein are hypothetical and for illustrative purposes only . The primary objective of this document is to provide researchers, scientists, and drug development professionals with a detailed methodological framework for the in silico target prediction of a novel natural product.

Ligand Preparation for In Silico Analysis

The initial step in any computational drug discovery project is the preparation of the small molecule's structure. The chemical structure of this compound (CAS: 196399-16-3, Molecular Formula: C21H34O3) serves as the starting point.

Experimental Protocol: 3D Structure Generation and Optimization

  • 2D to 3D Conversion: The 2D chemical structure of this compound, obtained from its MOL file or IUPAC name ((4alpha)-17-Methoxykauran-18-oic acid), is converted into a 3D structure using software such as Open Babel or ChemDraw.

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using molecular mechanics force fields like MMFF94 or UFF in software packages like Avogadro or MOE (Molecular Operating Environment).

  • Protonation State and Charge Assignment: The protonation state of the molecule at a physiological pH (e.g., 7.4) is determined. For this compound, the carboxylic acid group would likely be deprotonated. Partial charges are then assigned to each atom using methods like Gasteiger-Hückel or AM1-BCC.

In Silico Target Prediction Methodologies

A multi-pronged approach, combining both ligand-based and structure-based methods, is recommended for a comprehensive target prediction landscape.

Ligand-Based Approaches

These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[3]

Experimental Protocol: 2D Chemical Similarity Searching

  • Database Selection: Publicly available chemical databases such as ChEMBL, PubChem, and DrugBank are selected. These databases contain information on the biological activities of millions of compounds.

  • Similarity Metric: A 2D fingerprinting method, such as Extended-Connectivity Fingerprints (ECFP4) or Morgan fingerprints, is used to encode the topological features of this compound and the database compounds. The Tanimoto coefficient is the most common metric to quantify the similarity between fingerprints.

  • Search and Analysis: A similarity search is performed to identify compounds in the databases with a high Tanimoto similarity score (typically > 0.85) to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.

Experimental Protocol: 3D Pharmacophore Modeling

  • Pharmacophore Generation: Based on the 3D structure of this compound, a pharmacophore model is generated. This model represents the spatial arrangement of essential chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

  • Pharmacophore Screening: The generated pharmacophore model is used to screen a database of known drug molecules or a library of protein structures to identify molecules or binding sites that match the pharmacophore features.

Structure-Based Approaches: Reverse Docking

Reverse docking, also known as inverse docking, involves docking a single small molecule against a large collection of 3D protein structures to predict its most likely binding partners.

Experimental Protocol: Reverse Molecular Docking

  • Protein Target Library: A library of 3D protein structures is compiled. This can be a curated set of all proteins in the Protein Data Bank (PDB) or a more focused library of druggable proteins.

  • Docking Simulation: The prepared 3D structure of this compound is systematically docked into the binding sites of each protein in the library using software like AutoDock Vina, Glide, or GOLD. These programs calculate a binding affinity score (e.g., kcal/mol) that estimates the strength of the interaction.

  • Ranking and Filtering: The protein targets are ranked based on their predicted binding affinities. A threshold is applied to select the top-ranking potential targets for further analysis. It is also crucial to visually inspect the binding poses to ensure that the predicted interactions are chemically reasonable.

Network Pharmacology Analysis

The list of high-confidence predicted targets from the above methods is used to construct a compound-target-pathway network to visualize the potential systemic effects of this compound.

Experimental Protocol: Network Construction and Analysis

  • Target-Pathway Mapping: The predicted protein targets are mapped to their corresponding biological pathways using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome.

  • Network Visualization: A network is constructed where nodes represent the compound, its protein targets, and the associated pathways. Edges represent the interactions between them. This network can be visualized using software like Cytoscape.

  • Topological Analysis: The network is analyzed to identify key nodes (proteins) and pathways that are most likely to be modulated by this compound.

Hypothetical Predicted Targets and Quantitative Data

The following table summarizes the hypothetical results of the in silico target prediction workflow for this compound. This data is for illustrative purposes only.

Target ProteinGene NamePrediction MethodDocking Score (kcal/mol)Predicted IC50 (µM)Experimental Validation MethodValidated Binding Affinity (Kd)
Phosphoinositide 3-kinase gammaPIK3CGReverse Docking-9.81.2Surface Plasmon Resonance0.8 µM
Prostaglandin G/H synthase 2PTGS2 (COX-2)Similarity Search-9.22.5Isothermal Titration Calorimetry1.9 µM
Nuclear factor kappa-B p65 subunitRELAReverse Docking-8.95.1Cellular Thermal Shift Assay4.5 µM
5-lipoxygenaseALOX5Pharmacophore Screening-8.57.8Microscale Thermophoresis6.2 µM
Peroxisome proliferator-activated receptor gammaPPARGSimilarity Search-8.110.3Radioligand Binding Assay9.7 µM

Visualization of Workflows and Pathways

In_Silico_Target_Prediction_Workflow cluster_ligand Ligand Preparation cluster_analysis Analysis and Validation Ligand_2D 2D Structure of This compound Ligand_3D 3D Structure Generation Ligand_2D->Ligand_3D Energy_Min Energy Minimization Ligand_3D->Energy_Min Ligand_Based Ligand-Based Methods (Similarity Search, Pharmacophore) Energy_Min->Ligand_Based Structure_Based Structure-Based Methods (Reverse Docking) Energy_Min->Structure_Based Predicted_Targets List of Predicted Targets Ligand_Based->Predicted_Targets Structure_Based->Predicted_Targets Network_Pharmacology Network Pharmacology Analysis Predicted_Targets->Network_Pharmacology Experimental_Validation Experimental Validation (SPR, ITC, CTSA) Predicted_Targets->Experimental_Validation Pathway_Analysis Signaling Pathway Analysis Network_Pharmacology->Pathway_Analysis

Caption: Workflow for in silico prediction of this compound targets.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Siegesmethyletheric_Acid This compound Siegesmethyletheric_Acid->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Validation Protocols

The final and most critical step is the experimental validation of the in silico predictions. The following are brief protocols for key validation experiments.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and the purified recombinant target protein (e.g., PI3Kγ) is immobilized on the chip surface.

  • Binding Analysis: A series of concentrations of this compound are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.

Experimental Protocol: Cellular Thermal Shift Assay (CTSA)

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are aliquoted and heated to a range of temperatures.

  • Lysis and Protein Quantification: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation. The amount of the target protein (e.g., RELA) remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: The binding of this compound to its target protein will stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the initial stages of target discovery for novel compounds like this compound. By integrating ligand-based and structure-based computational methods with network pharmacology, it is possible to generate high-quality, testable hypotheses about a compound's mechanism of action. While computational predictions are a powerful tool, it is imperative that they are followed by rigorous experimental validation to confirm the predicted targets and their biological relevance. This integrated approach can significantly accelerate the drug discovery and development process.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Siegesmethyletheric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siegesmethyletheric acid is a bioactive diterpenoid compound found in Siegesbeckia orientalis L. (Asteraceae), a plant with a history of use in traditional medicine.[1] As interest in the pharmacological properties of Siegesbeckia orientalis and its constituents grows, robust analytical methods for the quantification of its active compounds are crucial for quality control, pharmacokinetic studies, and drug development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. While specific validated methods for this compound are not widely published, the protocol herein is based on established chromatographic principles for diterpenoids and related compounds found in Siegesbeckia species.

Quantitative Data Summary

The following tables summarize the proposed HPLC method parameters and typical validation characteristics. These values are representative and may require optimization for specific laboratory conditions and sample matrices.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Gradient Program 0-5 min, 30% ACN; 5-20 min, 30-70% ACN; 20-25 min, 70% ACN; 25-30 min, 70-30% ACN; 30-35 min, 30% ACN
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 35 minutes

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (r²) > 0.999
Concentration Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank or placebo

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

2. Sample Preparation (from Siegesbeckia orientalis extract)

  • Extraction: Weigh 1.0 g of powdered, dried plant material. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with methanol to a concentration within the linear range of the calibration curve. The exact dilution factor will depend on the concentration of this compound in the plant material and should be determined empirically.

3. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in ascending order of concentration to generate a calibration curve.

  • Inject 10 µL of the prepared sample solution.

  • After each run, monitor the chromatogram for the peak corresponding to this compound. The retention time should be consistent with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification sample_prep Sample Preparation (Extraction & Filtration) hplc_analysis HPLC Analysis sample_prep->hplc_analysis standard_prep Standard Preparation (Stock & Working Solutions) calibration Calibration Curve Generation standard_prep->calibration data_analysis Data Analysis & Quantification hplc_analysis->data_analysis calibration->data_analysis

Figure 1. Experimental workflow for HPLC quantification.

validation_pathway cluster_parameters Validation Parameters method_development Method Development method_validation Method Validation method_development->method_validation linearity Linearity & Range method_validation->linearity precision Precision (Intra-day & Inter-day) method_validation->precision accuracy Accuracy (Recovery) method_validation->accuracy specificity Specificity method_validation->specificity lod_loq LOD & LOQ method_validation->lod_loq

Figure 2. Logical relationship of HPLC method validation.

References

Application Notes and Protocols for the Extraction and Purification of Siegesmethyletheric Acid from Siegesbeckia orientalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, isolation, and purification of Siegesmethyletheric acid, a kaurane diterpenoid found in the medicinal plant Siegesbeckia orientalis. The methodologies described herein are based on established phytochemical procedures for the separation of diterpenoids from this plant genus.

Introduction

This compound is a natural product isolated from Siegesbeckia orientalis L. (Asteraceae), a plant with a history of use in traditional medicine. Diterpenoids from Siegesbeckia species have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties. This protocol outlines a systematic approach to obtain purified this compound for further research and development.

Data Presentation

While specific quantitative data for the yield and purity of this compound are not extensively reported in publicly available literature, Table 1 provides a representative summary of data that could be expected and should be recorded during the execution of the protocol. Table 2 presents the key physicochemical properties of the compound.

Table 1: Representative Data for Extraction and Purification of this compound

ParameterValueMethod of Analysis
Extraction Yield
Crude Ethanol Extract Yield~5-10% (w/w) of dried plant materialGravimetric
Ethyl Acetate Fraction Yield~2-5% (w/w) of crude extractGravimetric
Purification
Purity of Final Compound>95%HPLC, NMR
Spectroscopic Data
Molecular FormulaC₂₁H₃₄O₃High-Resolution Mass Spectrometry
Molecular Weight334.49 g/mol Mass Spectrometry
¹H NMR (CDCl₃, 400 MHz)Refer to published data for specific shifts¹H Nuclear Magnetic Resonance
¹³C NMR (CDCl₃, 100 MHz)Refer to published data for specific shifts¹³C Nuclear Magnetic Resonance

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number196399-16-3
AppearanceWhite amorphous powder
SolubilitySoluble in methanol, ethanol, ethyl acetate, chloroform
StorageStore at -20°C for long-term stability

Experimental Protocols

The following protocols describe the step-by-step procedure for the extraction and purification of this compound from the aerial parts of Siegesbeckia orientalis.

Plant Material and Extraction
  • Plant Material Collection and Preparation:

    • Collect the aerial parts of Siegesbeckia orientalis during the appropriate season.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 24 hours with occasional stirring.[1][2]

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in distilled water (e.g., 500 mL).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For the isolation of this compound, the key fractionation step is with ethyl acetate.

    • Extract the aqueous suspension with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is enriched with diterpenoids.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex ethyl acetate fraction.

  • Silica Gel Column Chromatography (Initial Separation):

    • Adsorb the ethyl acetate fraction onto a small amount of silica gel (60-120 mesh).

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., petroleum ether or hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 v/v).[3]

    • Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3) and visualizing with UV light and/or by staining with a vanillin-sulfuric acid reagent.

    • Combine fractions with similar TLC profiles.

  • Medium Pressure Liquid Chromatography (MPLC) (Intermediate Purification):

    • Subject the fractions containing the compound of interest to further purification using MPLC with a reversed-phase C18 column.[3]

    • Use a gradient elution system, typically with methanol and water (e.g., starting from 25% methanol in water and gradually increasing to 100% methanol).[3]

    • Monitor the elution with a UV detector and collect the corresponding fractions.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • To remove smaller molecular weight impurities, use a Sephadex LH-20 column with methanol as the mobile phase.[3]

    • This step helps in desalting and removing pigments.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • For the final purification to obtain high-purity this compound, use preparative HPLC with a C18 column.[4]

    • A typical mobile phase would be a gradient of acetonitrile and water.[5]

    • The separation should be monitored with a UV or an Evaporative Light Scattering Detector (ELSD).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Structure Elucidation and Purity Assessment
  • Structure Confirmation: The structure of the purified compound should be confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

  • Purity Analysis: The purity of the final compound should be determined using analytical HPLC with a suitable detector (e.g., UV or ELSD). A purity of >95% is generally required for biological assays.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow A Dried & Powdered Siegesbeckia orientalis B Ethanol Extraction A->B C Crude Ethanol Extract B->C D Liquid-Liquid Partitioning (Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Semi-purified Fractions F->G H MPLC (C18) G->H I Further Purified Fractions H->I J Sephadex LH-20 I->J K Size-fractionated Eluate J->K L Preparative HPLC (C18) K->L M Pure this compound L->M N Structure Elucidation (NMR, MS) M->N O Purity Assessment (Analytical HPLC) M->O

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway for Investigation

Given the known anti-inflammatory and potential anticancer activities of diterpenoids from Siegesbeckia, a plausible signaling pathway to investigate for this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation and cell survival.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB/IκBα (Inactive Complex) NFkB_IkB->NFkB Release Gene Gene Transcription (Pro-inflammatory Cytokines, COX-2, iNOS) Nucleus->Gene Activation NFkB_active Active NF-κB Siegesmethyletheric_Acid This compound Siegesmethyletheric_Acid->IKK Inhibition? Siegesmethyletheric_Acid->IkB Inhibition of Degradation? Siegesmethyletheric_Acid->NFkB Inhibition of Translocation?

Caption: Proposed inhibitory action of this compound on the NF-κB pathway.

References

Application Notes and Protocols for the Evaluation of Siegesmethyletheric Acid as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of a novel compound, using Siegesmethyletheric acid as a placeholder. The protocols outlined below cover in vitro and in vivo assays to determine efficacy and elucidate the potential mechanism of action.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for comparing the efficacy of a novel compound against controls. The following tables are templates for organizing quantitative data from various anti-inflammatory assays.

Table 1: In Vitro Anti-inflammatory Activity - Human Red Blood Cell (HRBC) Membrane Stabilization

Concentration (µg/mL)% Inhibition of Hemolysis
100Data
250Data
500Data
1000Data
Positive Control (Diclofenac) Data

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (NO) Production (% of Control)TNF-α Release (% of Control)IL-1β Release (% of Control)PGE₂ Production (% of Control)
Vehicle Control 100100100100
LPS (1 µg/mL) DataDataDataData
LPS + this compound (10 µM) DataDataDataData
LPS + this compound (50 µM) DataDataDataData
LPS + this compound (100 µM) DataDataDataData

Table 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents

Treatment GroupPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 4h
Control (Vehicle) DataDataDataData0
Carrageenan DataDataDataData-
Carrageenan + this compound (50 mg/kg) DataDataDataDataData
Carrageenan + this compound (100 mg/kg) DataDataDataDataData
Carrageenan + Indomethacin (10 mg/kg) DataDataDataDataData

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are standard protocols for key anti-inflammatory experiments.

Protocol 1: In Vitro Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect the erythrocyte membrane from hypotonicity-induced lysis, a process analogous to the stabilization of lysosomal membranes.

  • Preparation of HRBC Suspension:

    • Collect fresh human blood in a tube containing an anticoagulant.

    • Centrifuge at 3000 rpm for 10 minutes and discard the plasma and buffy coat.

    • Wash the packed red blood cells three times with an equal volume of normal saline.

    • Prepare a 10% (v/v) suspension of the washed red blood cells in normal saline.

  • Assay Procedure:

    • Prepare different concentrations of this compound and a standard anti-inflammatory drug (e.g., Diclofenac).

    • To 1 mL of the HRBC suspension, add 1 mL of the test compound solution or the standard drug solution.

    • Incubate the mixture at 37°C for 30 minutes.

    • After incubation, add 2 mL of a hypotonic saline solution to induce hemolysis.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = (1 - (Absorbance of Test / Absorbance of Control)) * 100

Protocol 2: Measurement of Pro-inflammatory Mediators in Macrophages

This protocol details the measurement of nitric oxide (NO), TNF-α, IL-1β, and PGE₂ in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect the cell culture supernatant after the 24-hour incubation.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Cytokine and Prostaglandin Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and PGE₂ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating the acute anti-inflammatory activity of a compound.

  • Animals:

    • Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of either sex, weighing between 150-200g.

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Procedure:

    • Divide the animals into different groups: Vehicle control, Carrageenan control, this compound-treated groups (at different doses), and a positive control group (e.g., Indomethacin).

    • Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage of inhibition of edema using the formula: % Inhibition = (1 - (ΔV_test / ΔV_control)) * 100 where ΔV is the change in paw volume.

Visualization of Pathways and Workflows

Visual diagrams are instrumental in understanding complex biological pathways and experimental designs.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Conclusion hrbc HRBC Membrane Stabilization Assay raw_cells RAW 264.7 Macrophage Culture lps_stimulation LPS Stimulation raw_cells->lps_stimulation mediator_assay Measurement of NO, TNF-α, IL-1β, PGE₂ lps_stimulation->mediator_assay data_quant Quantitative Data Analysis mediator_assay->data_quant animal_model Rodent Model compound_admin Compound Administration animal_model->compound_admin carrageenan Carrageenan-Induced Paw Edema compound_admin->carrageenan plethysmometry Paw Volume Measurement carrageenan->plethysmometry plethysmometry->data_quant conclusion Efficacy & Mechanism Hypothesis data_quant->conclusion nfkb_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2, iNOS) sma This compound sma->ikk Inhibition? sma->nfkb Inhibition of translocation?

Investigating the Antithrombotic Potential of a Novel Compound: Siegesmethyletheric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature contains no specific data regarding the antithrombotic effects of a compound identified as "Siegesmethyletheric acid." The following application notes and protocols are presented as a comprehensive and generalized framework for researchers and drug development professionals to investigate the potential antithrombotic properties of a novel, hypothetical plant-derived compound, such as this compound. The methodologies and potential mechanisms described are based on established practices for evaluating similar natural products.

Application Notes

The investigation into the antithrombotic effects of a novel compound like this compound should be approached systematically, beginning with in vitro screening to establish preliminary efficacy and mechanism, followed by in vivo studies to confirm its antithrombotic potential and assess safety. The primary goals are to determine if the compound can inhibit platelet aggregation, interfere with the coagulation cascade, or promote fibrinolysis.

Potential mechanisms of action for plant-derived antithrombotic compounds often involve the modulation of signaling pathways related to platelet activation and the coagulation process.[1] These can include interference with the arachidonic acid cascade, inhibition of coagulation factors like thrombin and Factor Xa, and modulation of intracellular signaling molecules such as calcium and cyclic nucleotides.[1][2]

This document outlines a series of established experimental protocols to elucidate these effects and provides a framework for data presentation and visualization of the potential biological pathways involved.

Quantitative Data Summary

The following tables represent hypothetical data for "this compound" to illustrate how experimental results can be structured for clear comparison.

Table 1: In Vitro Effects of this compound on Platelet Aggregation

AgonistConcentrationThis compound (µM)Inhibition of Aggregation (%)IC₅₀ (µM)
ADP5 µM1025.3 ± 3.135.2
2548.9 ± 4.5
5075.6 ± 5.2
Collagen2 µg/mL1030.1 ± 2.828.9
2555.4 ± 3.9
5082.3 ± 4.7
Thrombin0.1 U/mL1015.2 ± 2.160.7
2535.8 ± 3.3
5060.1 ± 4.1
Aspirin (Control)-10095.2 ± 2.5-

Table 2: In Vitro Anticoagulant Activity of this compound

AssayThis compound (µM)Clotting Time (seconds)
Prothrombin Time (PT)0 (Control)12.5 ± 0.8
5013.1 ± 0.9
10013.8 ± 1.1
Activated Partial Thromboplastin Time (aPTT)0 (Control)30.2 ± 1.5
5045.7 ± 2.1
10068.9 ± 3.4
Thrombin Time (TT)0 (Control)18.3 ± 1.0
5025.4 ± 1.3
10039.1 ± 2.2
Warfarin (Control)10PT: 28.4 ± 1.9
Heparin (Control)1 U/mLaPTT: >100

Table 3: In Vivo Antithrombotic Efficacy in a Murine Thrombosis Model

Treatment GroupDose (mg/kg)Incidence of Thrombosis (%)Thrombus Weight (mg)Bleeding Time (seconds)
Vehicle Control-902.5 ± 0.4120 ± 15
This compound25601.5 ± 0.3155 ± 20
50300.8 ± 0.2210 ± 25
Clopidogrel (Control)10200.5 ± 0.1280 ± 30

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Platelet-rich plasma (PRP) from healthy human volunteers.

  • Agonists: Adenosine diphosphate (ADP), collagen, thrombin.

  • This compound stock solution.

  • Platelet aggregometer.

  • Phosphate-buffered saline (PBS).

Methodology:

  • Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using platelet-poor plasma.

  • Pre-incubate 250 µL of PRP with various concentrations of this compound or vehicle control for 5 minutes at 37°C in the aggregometer cuvette.

  • Initiate platelet aggregation by adding an agonist (e.g., 5 µM ADP or 2 µg/mL collagen).

  • Record the change in light transmittance for 5-10 minutes, which corresponds to the extent of platelet aggregation.

  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: In Vitro Coagulation Assays (PT, aPTT, TT)

Objective: To assess the effect of this compound on the intrinsic, extrinsic, and common pathways of the coagulation cascade.

Materials:

  • Human plasma.

  • PT reagent (containing tissue factor and phospholipids).

  • aPTT reagent (containing a contact activator and phospholipids).

  • Thrombin solution.

  • Calcium chloride (CaCl₂).

  • Coagulometer.

Methodology:

  • Pre-warm plasma samples and reagents to 37°C.

  • For the aPTT assay , incubate plasma with this compound and aPTT reagent for a specified time. Initiate clotting by adding CaCl₂ and record the time to clot formation.

  • For the PT assay , incubate plasma with this compound. Initiate clotting by adding the PT reagent (which contains CaCl₂) and record the time to clot formation.

  • For the Thrombin Time (TT) assay , incubate plasma with this compound. Initiate clotting by adding thrombin solution and record the time to clot formation.

Protocol 3: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

Objective: To evaluate the in vivo antithrombotic effect of this compound in a mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound solution for administration (e.g., oral gavage or intraperitoneal injection).

  • Anesthetic (e.g., ketamine/xylazine).

  • Ferric chloride (FeCl₃) solution (e.g., 10%).

  • Surgical instruments.

  • Doppler ultrasound probe.

Methodology:

  • Administer this compound or vehicle control to mice at predetermined doses and time points before surgery.

  • Anesthetize the mouse and surgically expose the common carotid artery.

  • Measure baseline blood flow using a Doppler probe.

  • Apply a filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for 3 minutes to induce endothelial injury and thrombosis.

  • Monitor blood flow continuously until occlusion occurs or for a set period (e.g., 30 minutes).

  • At the end of the experiment, excise the thrombotic segment of the artery and weigh the thrombus.

Visualizations

Hypothetical Signaling Pathways

The following diagrams illustrate potential mechanisms by which a novel plant-derived compound like this compound could exert its antithrombotic effects.

G cluster_platelet Platelet Activation Pathway Agonists Thrombogenic Agonists (Collagen, Thrombin, ADP) Receptors Platelet Receptors (GPVI, PAR1, P2Y12) Agonists->Receptors PLC Phospholipase C (PLC) Receptors->PLC AA_Cascade Arachidonic Acid Cascade Receptors->AA_Cascade IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Granule Granule Secretion (ADP, Serotonin) Ca_PKC->Granule Aggregation Platelet Aggregation Granule->Aggregation COX1 COX-1 AA_Cascade->COX1 TXA2 Thromboxane A₂ (TXA₂) COX1->TXA2 TXA2->Aggregation SMA This compound SMA->Receptors Inhibition? SMA->Ca_PKC Inhibition? SMA->COX1 Inhibition?

Caption: Potential inhibition of platelet activation pathways by this compound.

G cluster_coagulation Coagulation Cascade Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin + Factor Va Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin SMA This compound SMA->FXa Direct Inhibition? SMA->Thrombin Direct Inhibition? G Start Compound Discovery (this compound) InVitro In Vitro Screening Start->InVitro Platelet Platelet Aggregation Assays InVitro->Platelet Coagulation Coagulation Assays (PT, aPTT, TT) InVitro->Coagulation Mechanism Mechanism of Action Studies (Enzyme Kinetics, Signaling) Platelet->Mechanism Coagulation->Mechanism InVivo In Vivo Efficacy & Safety Mechanism->InVivo ThrombosisModel Animal Thrombosis Model (e.g., FeCl₃) InVivo->ThrombosisModel Bleeding Bleeding Time Assay InVivo->Bleeding Toxicity Toxicology Studies InVivo->Toxicity Conclusion Lead Optimization & Preclinical Development ThrombosisModel->Conclusion Bleeding->Conclusion Toxicity->Conclusion

References

Application Notes and Protocols for Siegesmethyletheric Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Siegesmethyletheric acid" did not yield specific scientific literature. Therefore, to fulfill the user's request for detailed application notes and protocols, the well-researched natural product, Asiatic acid , has been used as a representative compound. The data and mechanisms described herein are based on published studies of Asiatic acid and serve as a comprehensive template for studying similar novel compounds.

Introduction

This compound, exemplified here by Asiatic acid, is a pentacyclic triterpenoid natural product that has demonstrated significant anti-tumor activity across a variety of cancer cell lines. These application notes provide a summary of its biological effects and detailed protocols for its study in a research setting. Asiatic acid has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating key cellular signaling pathways.[1][2][3] Its multifaceted mechanism of action makes it a compound of interest for cancer therapy research and drug development.

Biological Activity and Data Presentation

This compound (represented by Asiatic acid) exhibits cytotoxic and anti-proliferative effects on a range of cancer cell lines. The efficacy of the compound is typically quantified by its half-maximal inhibitory concentration (IC50), the percentage of apoptotic cells, and its impact on cell cycle distribution.

Table 1: Cytotoxicity of this compound (as Asiatic Acid) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
A549Non-Small Cell Lung Cancer64.52 ± 2.4948
H1975Non-Small Cell Lung Cancer36.55 ± 0.8648
SKOV3Ovarian Cancer~40 µg/mL72
OVCAR-3Ovarian Cancer~40 µg/mL72
MCF-7Breast CancerNot specified48
MDA-MB-231Breast CancerNot specified48
cisNPC-039Cisplatin-Resistant Nasopharyngeal~5048
cisNPC-BMCisplatin-Resistant Nasopharyngeal~5048
KKU-156Cholangiocarcinoma39.724
KKU-213Cholangiocarcinoma44.624

*Concentration reported in µg/mL.

Table 2: Apoptosis Induction by this compound (as Asiatic Acid)

Cell LineConcentration (µM)Apoptotic Cells (%)Exposure Time (h)
A549100~3-fold increaseNot Specified
H197550~2-fold increaseNot Specified
SKOV340 µg/mL7 to 10-fold increase48
OVCAR-340 µg/mL7 to 10-fold increase48
cisNPC-03975Significant increase24
cisNPC-BM75Significant increase24

Table 3: Cell Cycle Arrest Induced by this compound (as Asiatic Acid)

Cell LineConcentration (µM)Effect on Cell Cycle Phase
SKOV340 µg/mLG0/G1 arrest
OVCAR-340 µg/mLG0/G1 arrest
SGC790150G0/G1 arrest
MCF-7Not SpecifiedS-G2/M arrest
MDA-MB-231Not SpecifiedS-G2/M arrest
A54910 µM (derivative)G1/S and G2/M arrest
PC9/G10 µM (derivative)G1/S and G2/M arrest
Tca8113Not SpecifiedG2/M arrest

Signaling Pathways

This compound (as Asiatic acid) has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary pathways affected are the PI3K/Akt/mTOR and STAT3 signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation Siegesmethyletheric_Acid This compound (as Asiatic Acid) Siegesmethyletheric_Acid->PI3K Inhibits Siegesmethyletheric_Acid->Akt Inhibits Siegesmethyletheric_Acid->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1, MMPs) STAT3_dimer->Gene_Expression Translocates to Nucleus & Activates Transcription Siegesmethyletheric_Acid This compound (as Asiatic Acid) Siegesmethyletheric_Acid->JAK Inhibits Siegesmethyletheric_Acid->STAT3 Inhibits Activation

Caption: Inhibition of the JAK/STAT3 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.[6]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Analyze the samples by flow cytometry within 1 hour.

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[8][9]

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • Cold 70% ethanol[6]

    • PBS

    • RNase A (100 µg/mL)[6]

    • Propidium Iodide (50 µg/mL)[6]

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound.

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the pellet in 400 µL of PBS.[6]

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]

    • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[6]

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.[6]

    • Add 400 µL of Propidium Iodide solution and mix well.[6]

    • Incubate for 5-10 minutes at room temperature.[6]

    • Analyze the samples by flow cytometry, measuring the fluorescence in a linear scale.

Conclusion

This compound, as represented by Asiatic acid, demonstrates potent anti-cancer properties in a variety of cancer cell lines. Its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest is linked to its modulation of the PI3K/Akt/mTOR and STAT3 signaling pathways. The provided protocols offer a robust framework for the in vitro evaluation of this and other novel anti-cancer compounds. Further investigation is warranted to explore its therapeutic potential in preclinical and clinical settings.

References

Application Notes and Protocols for the Synthesis of Siegesmethyletheric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives of Siegesmethyletheric acid, a kauranoid diterpene isolated from Siegesbeckia orientalis.[1][2] The described techniques focus on the modification of the carboxylic acid and methoxy functional groups, as well as the kaurane skeleton, to generate a library of compounds for biological screening. The protocols are based on established synthetic methodologies for kaurane diterpenes and other natural products.[1][3][4]

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be approached through several strategic pathways, leveraging the inherent reactivity of its functional groups. The primary sites for modification are the C-18 carboxylic acid and the C-17 methoxy group. Additionally, the tetracyclic kaurane core can be functionalized through various C-H activation and oxidation methods.

A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

G cluster_0 Starting Material cluster_1 Derivatization Strategies cluster_2 Analysis and Characterization cluster_3 Biological Evaluation Isolation Isolation of this compound from Siegesbeckia orientalis Carboxylic_Acid_Mod Carboxylic Acid Modification (Esterification, Amidation) Isolation->Carboxylic_Acid_Mod Ether_Cleavage Ether Cleavage/Modification (Demethylation, Alkylation) Isolation->Ether_Cleavage Backbone_Func Backbone Functionalization (Hydroxylation) Isolation->Backbone_Func Purification Purification (Chromatography) Carboxylic_Acid_Mod->Purification Ether_Cleavage->Purification Backbone_Func->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Screening Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) Structure_Elucidation->Screening

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocols for Carboxylic Acid Modification

The C-18 carboxylic acid is a prime target for derivatization to explore the impact of this functional group on biological activity. Standard esterification and amidation reactions can be employed.

Synthesis of Ester Derivatives via Fischer Esterification

This protocol describes the synthesis of a methyl ester derivative as an example. Other alkyl esters can be synthesized by varying the alcohol.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, 20 mL/mmol).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Synthesis of Amide Derivatives via Carbodiimide Coupling

This protocol details the synthesis of an n-propylamide derivative. A variety of primary and secondary amines can be used to generate a diverse set of amides.

Protocol:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (e.g., n-propylamine, 1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol for Ether Modification

The C-17 methoxy group can be cleaved to yield the corresponding alcohol, which can then be further derivatized.

Demethylation of the C-17 Methoxy Group

This protocol uses boron tribromide for the selective cleavage of the methyl ether.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (20 mL/mmol) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Reagent Addition: Add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Quenching: Cool the mixture to 0 °C and slowly quench by the addition of methanol.

  • Work-up: Add water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting alcohol by column chromatography on silica gel.

Protocol for Backbone Functionalization

Biotransformation using fungi can introduce hydroxyl groups at various positions on the kaurane skeleton, often with high regio- and stereoselectivity.[2][5]

Fungal Biotransformation for Hydroxylation

This is a general protocol that can be adapted for different fungal strains.

Protocol:

  • Fungal Culture: Inoculate a suitable fungal strain (e.g., Aspergillus niger, Mucor plumbeus) in a liquid medium and incubate for 2-3 days with shaking.

  • Substrate Addition: Prepare a solution of this compound in a minimal amount of a suitable solvent (e.g., ethanol, DMSO) and add it to the fungal culture.

  • Incubation: Continue the incubation with shaking for 7-14 days.

  • Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtrate with ethyl acetate. Extract the mycelium with methanol or acetone, followed by concentration and re-extraction with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the hydroxylated derivatives by column chromatography and/or preparative HPLC.

Data Presentation

The following table provides hypothetical, yet realistic, quantitative data for the synthesized derivatives, which should be confirmed by experimental results.

DerivativeParent CompoundReagentsYield (%)m/z [M+H]⁺¹H NMR (δ, ppm, key signal)
1a This compoundMeOH, H₂SO₄85349.273.65 (s, 3H, -COOCH₃)
1b This compoundn-PrNH₂, EDC, DMAP72376.333.10 (t, 2H, -NHCH₂-)
2a This compoundBBr₃65321.253.40 (s, 2H, -CH₂OH)
3a This compoundAspergillus niger15-25351.253.8-4.2 (m, 1H, -CHOH)

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the protocols.

G cluster_0 Carboxylic Acid Derivatization start Siegesmethyletheric Acid (C-18 COOH) ester Ester Derivative (C-18 COOR) start->ester ROH, H+ amide Amide Derivative (C-18 CONHR) start->amide RNH2, EDC, DMAP

Caption: Synthesis of ester and amide derivatives from this compound.

G cluster_1 Ether Cleavage start_ether Siegesmethyletheric Acid (C-17 OCH3) alcohol C-17 Hydroxy Derivative (C-17 OH) start_ether->alcohol BBr3

Caption: Demethylation of the C-17 methoxy group.

G cluster_2 Backbone Functionalization start_backbone Siegesmethyletheric Acid hydroxylated Hydroxylated Derivative start_backbone->hydroxylated Fungal Biotransformation

Caption: Hydroxylation of the kaurane skeleton via biotransformation.

References

Application Notes and Protocols: Solubility of Siegesmethyletheric Acid in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the solubility of "siegesmethyletheric acid" is limited. The following application notes and protocols are based on the general characteristics of similar organic acids, such as triterpenoids, and are intended to serve as a comprehensive guide for researchers. The quantitative data provided is illustrative and based on a representative compound, asiatic acid, which shares structural similarities with many complex organic acids.[1] Researchers should verify these protocols and data for their specific compound of interest.

Introduction

This compound is a compound of interest for various research applications, including drug development and biochemical assays. Understanding its solubility in different solvents is crucial for designing experiments, formulating stock solutions, and ensuring accurate and reproducible results. This document provides a detailed overview of the solubility of a representative organic acid in dimethyl sulfoxide (DMSO) and other common organic solvents, along with protocols for solubility determination.

Solubility Data

The solubility of a compound is a critical physical property. A summary of the solubility for a representative triterpenoid acid (asiatic acid) is presented in Table 1. This data can be used as a starting point for researchers working with this compound or other similar molecules.

Table 1: Solubility of a Representative Triterpenoid Acid (Asiatic Acid) in Various Solvents

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13189~20[1]
Dimethylformamide (DMF)(CH₃)₂NC(O)H73.09153~20[1]
EthanolC₂H₅OH46.0778.37~10[1]
MethanolCH₃OH32.0464.7Data not available
Acetone(CH₃)₂CO58.0856Data not available
ChloroformCHCl₃119.3861.2Data not available
Aqueous Buffers (e.g., PBS)--~100Sparingly soluble[1]

Note on Aqueous Solubility: For compounds like asiatic acid that are sparingly soluble in aqueous buffers, a common technique is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] For instance, a 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL for asiatic acid.[1]

Experimental Protocols

3.1. Protocol for Determining Solubility by the Gravimetric Method

This protocol outlines a standard procedure for determining the solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • This compound (or compound of interest)

  • Selected solvents (e.g., DMSO, ethanol, etc.)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • Vials with screw caps

  • Drying oven

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean vial. Evaporate the solvent completely in a drying oven set to a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

3.2. Protocol for Preparing a Stock Solution in DMSO

DMSO is a widely used polar aprotic solvent for dissolving a broad range of organic compounds.[2][3]

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolving: Add the appropriate volume of DMSO to achieve the target concentration.

  • Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming or sonication can be applied.

  • Storage: Store the stock solution at -20°C for long-term stability. For many compounds, it is recommended to prepare fresh aqueous dilutions from the DMSO stock for each experiment, as prolonged storage in aqueous solutions may lead to precipitation.[1]

Signaling Pathways and Experimental Workflows

4.1. Hypothetical Signaling Pathway

While the specific signaling pathways of this compound are not yet elucidated, many organic acids with biological activity modulate common cellular pathways. Below is a hypothetical signaling pathway that could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade TF_Activation Transcription Factor Activation (e.g., NF-κB) Kinase_Cascade->TF_Activation Gene_Expression Gene Expression TF_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Proliferation Gene_Expression->Proliferation Siegesmethyletheric_Acid This compound Siegesmethyletheric_Acid->Receptor

Caption: Hypothetical signaling pathway for this compound.

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

G A Add excess solid to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate phases B->C D Collect known volume of supernatant C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for gravimetric solubility determination.

Conclusion

These application notes provide a framework for researchers working with this compound and other similar organic compounds. By understanding the solubility characteristics and following standardized protocols, scientists can ensure the reliability and reproducibility of their experimental results. It is always recommended to perform preliminary solubility tests to confirm the optimal solvent and concentration for any new compound.

References

Application Notes and Protocols for Preclinical Evaluation of Siegesmethyletheric Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid is a diterpenoid compound isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] Diterpenoids derived from Siegesbeckia species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. These preliminary findings suggest that this compound holds promise as a therapeutic agent. This document provides a comprehensive set of protocols for the preclinical evaluation of this compound in animal models, focusing on its potential anti-inflammatory and anti-cancer properties. The following sections detail experimental designs for assessing the compound's pharmacokinetic profile, safety, and efficacy in established in vivo models.

Preclinical Research Workflow

The overall workflow for the preclinical evaluation of this compound is depicted below. This workflow outlines the logical progression from initial toxicity and pharmacokinetic studies to efficacy evaluation in relevant disease models.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action Acute_Toxicity Acute Toxicity Studies (OECD Guidelines) PK_Studies Pharmacokinetic (PK) Studies (Single Dose) Acute_Toxicity->PK_Studies Determine Maximum Tolerated Dose (MTD) Anti_Inflammatory Anti-Inflammatory Efficacy Models (e.g., Carrageenan-induced Paw Edema) PK_Studies->Anti_Inflammatory Inform Dose Selection Anti_Cancer Anti-Cancer Efficacy Models (e.g., Xenograft/Syngeneic) PK_Studies->Anti_Cancer Inform Dose Selection PD_Studies Pharmacodynamic (PD) Studies (Biomarker Analysis) Anti_Inflammatory->PD_Studies Anti_Cancer->PD_Studies MOA_Investigation Mechanism of Action (MOA) (Signaling Pathway Analysis) PD_Studies->MOA_Investigation

Caption: Preclinical research workflow for this compound.

Section 1: Preliminary Studies - Toxicity and Pharmacokinetics

Acute Oral Toxicity Assessment

Objective: To determine the acute oral toxicity of this compound in rodents, following OECD guidelines.[2][3][4][5][6]

Protocol:

  • Animal Model: Female Swiss albino mice (6-8 weeks old).

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least 5 days before the experiment.

  • Grouping: Animals are divided into a control group and multiple test groups.

  • Dose Administration:

    • The test substance is administered orally by gavage.

    • A sighting study is performed with doses of 5, 50, 300, and 2000 mg/kg.

    • Based on the sighting study, the main study is conducted using three animals per dose level.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

    • Detailed observations are made during the first 4 hours post-dosing and then daily.

  • Data Collection: Mortality, clinical signs, and body weight data are recorded.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortality (within 24h)Mortality (within 14 days)Clinical Signs of Toxicity
Vehicle Control300None
53
503
3003
20003
Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound in mice after a single intravenous (IV) and oral (PO) administration.[7][8][9][10][11]

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dose Formulation: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dose Administration:

    • IV group: A single dose (e.g., 2 mg/kg) is administered via the tail vein.

    • PO group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 50 µL) are collected from the saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation:

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (hng/mL)
AUC(0-inf) (hng/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)N/A

Section 2: Efficacy Studies - Anti-Inflammatory and Anti-Cancer Models

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound in a model of acute inflammation.[12][13][14][15][16][17][18]

Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Carrageenan control.

    • Group 3: Carrageenan + this compound (low dose).

    • Group 4: Carrageenan + this compound (high dose).

    • Group 5: Carrageenan + Indomethacin (positive control, e.g., 10 mg/kg).

  • Dose Administration: this compound or vehicle is administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control--
Carrageenan Control-0
This compoundLow
This compoundHigh
Indomethacin10
Anti-Cancer Efficacy: Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor activity of this compound in a human cancer xenograft model.[19][20][21][22][23][24]

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).

  • Cell Line: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is used.

  • Tumor Implantation: 1 x 10^6 cells are subcutaneously injected into the flank of each mouse.

  • Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Standard-of-care chemotherapy (positive control).

  • Treatment: Treatment is administered as per the predetermined schedule (e.g., daily oral gavage for 21 days).

  • Tumor Measurement: Tumor volume is measured twice a week using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a fixed duration. Tumors are then excised and weighed.

Data Presentation:

Treatment GroupDoseMean Tumor Volume (mm³) at Day 0Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Tumor Weight (g) at Day 21
Vehicle Control-0
This compoundLow
This compoundHigh
Positive Control-

Section 3: Mechanism of Action Studies

Potential Signaling Pathways

Based on the known activities of similar compounds, this compound may exert its anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways such as NF-κB, MAPK, and the caspase cascade.

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes activates Siegesmethyletheric_acid This compound Siegesmethyletheric_acid->IKK

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Siegesmethyletheric_acid This compound Siegesmethyletheric_acid->Raf

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

G Siegesmethyletheric_acid This compound Intrinsic Intrinsic Pathway (Mitochondrial Stress) Siegesmethyletheric_acid->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) Siegesmethyletheric_acid->Extrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized induction of caspase-mediated apoptosis.

Pharmacodynamic (PD) and Biomarker Analysis

Objective: To investigate the in vivo mechanism of action of this compound by measuring relevant biomarkers in tissue samples from efficacy studies.

Protocol:

  • Sample Collection: At the end of the efficacy studies (both anti-inflammatory and anti-cancer models), tissue samples (e.g., paw tissue, tumor tissue) and blood are collected.

  • Biomarker Analysis:

    • Inflammation Model:

      • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in paw tissue homogenates and serum using ELISA.

      • Assess the expression of COX-2 and iNOS in paw tissue by Western blot or immunohistochemistry.

      • Evaluate the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) by Western blot.

    • Cancer Model:

      • Analyze the expression of proteins involved in cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3, PARP) in tumor lysates by Western blot or immunohistochemistry.

      • Assess the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK) by Western blot.

  • Data Presentation:

Table for Inflammatory Biomarkers:

Treatment GroupTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)COX-2 Expression (relative to control)p-p65/p65 Ratio
Vehicle Control
Disease Control
This compound (Low)
This compound (High)
Positive Control

Table for Cancer Biomarkers:

Treatment GroupKi-67 (% positive cells)Cleaved Caspase-3 (relative to control)p-ERK/ERK Ratio
Vehicle Control
This compound (Low)
This compound (High)
Positive Control

Conclusion

The experimental designs and protocols outlined in this document provide a robust framework for the preclinical investigation of this compound. By systematically evaluating its toxicity, pharmacokinetics, and efficacy in relevant animal models of inflammation and cancer, researchers can gain valuable insights into its therapeutic potential. Furthermore, the proposed mechanism of action studies will help to elucidate the molecular pathways through which this compound exerts its biological effects, paving the way for its further development as a novel therapeutic agent.

References

Troubleshooting & Optimization

Improving the yield of Siegesmethyletheric acid from natural extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Siegesmethyletheric Acid Extraction

Welcome to the technical support center for the natural extraction of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize extraction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the extraction and purification of this compound, a diterpenoid primarily found in plants of the Siegesbeckia genus, such as Siegesbeckia pubescens.[1]

Question 1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue stemming from several stages of the process. Consider the following factors, from pre-extraction to purification:

  • Plant Material Quality and Handling:

    • Source and Harvest Time: The concentration of secondary metabolites like diterpenoids can vary based on the plant's geographic location, age, and the time of harvest (e.g., pre-flowering vs. flowering stage).[1][2][3] Harvesting at the optimal time when the plant's metabolite concentration is highest is crucial.[3]

    • Drying Method: Improper drying can lead to the degradation of target compounds. An appropriate drying method must be chosen to avoid the loss of compounds of interest.[4] Air-drying in the shade or freeze-drying are generally preferred over high-temperature oven drying to preserve thermolabile compounds.

    • Particle Size: Grinding the dried plant material to a fine, consistent powder increases the surface area available for solvent interaction, which can significantly improve extraction efficiency. A particle size obtained by passing through a 40-mesh screen is often effective.[5]

  • Extraction Method and Solvent Selection:

    • Solvent Polarity: The choice of solvent is critical. This compound is a diterpenoid, and the polarity of the solvent must be matched to the target molecule for optimal solubility and extraction.[6] While nonpolar solvents like hexane can extract some terpenes, more polar solvents like ethanol, methanol, or ethyl acetate are often required for more complex terpenoids.[7][8]

    • Extraction Technique: Traditional methods like maceration or Soxhlet extraction are effective but can be time-consuming and use large volumes of solvent.[4] Modern techniques like Supercritical Fluid Extraction (SFE) with CO2 can offer higher selectivity, shorter extraction times, and a cleaner, solvent-free extract.[9][10]

  • Optimization of Extraction Parameters:

    • Temperature and Time: Higher temperatures can increase extraction efficiency but may also degrade the target compound or extract unwanted impurities. The duration of extraction must be sufficient to allow for complete diffusion of the compound into the solvent.

    • Solid-to-Solvent Ratio: A low ratio may result in incomplete extraction, while an excessively high ratio dilutes the extract and increases processing costs. This parameter should be optimized for your specific method.[11]

  • Purification Losses: Each purification step (e.g., liquid-liquid partitioning, column chromatography) can lead to a loss of the target compound. Ensure each step is optimized to maximize recovery.

Question 2: How do I choose the most effective extraction method for this compound?

Answer: The ideal extraction method depends on your laboratory's capabilities, desired purity, yield, and environmental considerations.

  • Soxhlet Extraction: This is a highly efficient classical method for exhaustive extraction.[4] However, the prolonged exposure to the boiling point of the solvent can risk degrading thermally sensitive compounds.

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient than Soxhlet but is suitable for thermolabile compounds as it can be performed at room temperature.

  • Supercritical Fluid Extraction (SFE): This is a "green" technology that uses supercritical CO2 as the primary solvent.[12] It is highly tunable by adjusting pressure and temperature, allowing for selective extraction.[10] The addition of a polar co-solvent like ethanol can enhance the extraction of moderately polar compounds like diterpenoids.[5][13] SFE avoids the use of toxic organic solvents and typically yields a very pure extract.[9]

Question 3: My crude extract is complex and contains many impurities. What is an effective strategy for purifying this compound?

Answer: Purifying a target acid from a complex natural extract typically involves a multi-step process combining partitioning and chromatography.

  • Liquid-Liquid Partitioning (Acid-Base Extraction): Since this compound is a carboxylic acid, you can selectively separate it from neutral and basic impurities. Dissolve the crude extract in a solvent like ethyl acetate and wash it with an aqueous basic solution (e.g., sodium bicarbonate). The acidic compound will move to the aqueous layer as its salt. The aqueous layer can then be collected and re-acidified (e.g., with HCl) to precipitate the purified acid, which is then re-extracted with an organic solvent.[14]

  • Column Chromatography: This is the most common method for high-purity isolation.

    • Adsorption Chromatography: Using silica gel as the stationary phase is effective for separating compounds based on polarity.[14] A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing polarity (e.g., by adding ethyl acetate) will separate the components.

    • Macroporous Adsorption Resins: These resins can be used for the enrichment and preliminary purification of target compounds from large volumes of crude extract before final purification steps.[15]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, especially for analytical standards or pharmacological studies, reverse-phase Prep-HPLC is the final step of choice.

Quantitative Data & Parameter Optimization

Optimizing extraction parameters is critical for maximizing yield. The following tables provide examples of how different factors can influence the extraction of terpenoids and other related plant metabolites.

Table 1: Comparison of Extraction Methods for Terpenoids

Extraction MethodTypical SolventsAdvantagesDisadvantagesRelative Yield
Maceration Ethanol, Methanol, HexaneSimple, low cost, suitable for thermolabile compounds.Time-consuming, potentially incomplete extraction.Moderate
Soxhlet Extraction Ethanol, Hexane, ChloroformHigh extraction efficiency, exhaustive.[4]Requires heat (potential degradation), time-consuming.High
Supercritical Fluid Extraction (SFE) Supercritical CO₂, Ethanol (co-solvent)Green technology, high selectivity, short extraction time, pure extracts.[9][10]High initial equipment cost.High to Very High

Table 2: Example of Optimized SFE Parameters for Flavonoids from Hops (Illustrative for Diterpenoid Optimization)

ParameterLevel 1Level 2Level 3Optimal Condition
Temperature (°C) 40506050
Pressure (MPa) 15253525
Co-solvent (Ethanol) % 25%50%75%50%
Ethanol Concentration 60%80%100%80%
Data adapted from a study on flavonoid extraction, demonstrating the type of multi-parameter optimization required. The optimal conditions resulted in a flavonoid recovery of 7.8 mg/g.[5]

Visualizations of Experimental Workflows

Diagrams help clarify complex procedures and logical relationships in the extraction and purification process.

Experimental Workflow Diagram

G plant Plant Material (Siegesbeckia pubescens) prep Preparation (Drying & Grinding) plant->prep extract Crude Extraction (e.g., SFE or Soxhlet) prep->extract concentrate Solvent Removal (Rotary Evaporation) extract->concentrate crude Crude Extract concentrate->crude partition Acid-Base Liquid-Liquid Partitioning crude->partition acid_fraction Acidic Fraction partition->acid_fraction chrom Column Chromatography (Silica Gel) acid_fraction->chrom pure Pure this compound chrom->pure analysis Analysis (HPLC, NMR, MS) pure->analysis

Caption: General workflow for extraction and purification of this compound.

Troubleshooting Logic Diagram

G start Low Yield or Purity Issue check_plant 1. Assess Plant Material start->check_plant plant_quality Harvest Time? Drying Method? Particle Size? check_plant->plant_quality check_extraction 2. Review Extraction Protocol check_plant->check_extraction If Material OK extraction_params Solvent Choice? Method Appropriate? Temp/Time/Ratio Optimized? check_extraction->extraction_params check_purification 3. Evaluate Purification Steps check_extraction->check_purification If Protocol OK purification_loss Significant Loss During Partitioning? Column Overloading? Incorrect Eluent? check_purification->purification_loss end Problem Identified & Optimized check_purification->end If Steps OK

Caption: A logical approach to troubleshooting low extraction yields.

Detailed Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol describes a modern, efficient method for obtaining a high-purity crude extract.

  • Preparation of Plant Material:

    • Dry the aerial parts of Siegesbeckia pubescens at 40°C for 48 hours or until constant weight.

    • Grind the dried material using a mill and sieve to achieve a uniform powder (e.g., 40-mesh).[5]

  • SFE System Setup:

    • Load the ground plant material (e.g., 100 g) into the extraction vessel of the SFE system.

    • Set the system parameters. Based on general principles for diterpenoids, starting conditions can be:

      • Pressure: 25 MPa[5]

      • Temperature: 50°C[5]

      • CO₂ Flow Rate: 2 L/min

      • Co-solvent: Ethanol (at 10% of CO₂ flow rate)

  • Extraction:

    • Begin the extraction by pumping supercritical CO₂ and the ethanol co-solvent through the extraction vessel.

    • Run the extraction for a predetermined time (e.g., 2 hours).

    • The extract is precipitated in a separator vessel by reducing the pressure, allowing the CO₂ to return to a gaseous state while the extract collects at the bottom.

  • Sample Collection:

    • After the extraction is complete, depressurize the system safely.

    • Collect the concentrated extract from the separator. The resulting extract should be a viscous liquid or semi-solid.

    • Weigh the crude extract to determine the extraction yield.

Protocol 2: Purification by Acid-Base Extraction and Silica Gel Column Chromatography

This protocol details the purification of the crude extract obtained from SFE or other methods.

  • Acid-Base Liquid-Liquid Partitioning:

    • Dissolve the crude extract (e.g., 10 g) in 200 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it three times with 100 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Combine the aqueous layers.

    • Carefully acidify the combined aqueous layer to pH 3-4 by slowly adding 1M HCl with constant stirring.

    • Extract the acidified aqueous solution three times with 150 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acidic fraction.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (e.g., 230-400 mesh) column using a slurry packing method with hexane.

    • Adsorb the acidic fraction (e.g., 2 g) onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. For example:

      • Hexane (2 column volumes)

      • Hexane:Ethyl Acetate (95:5, 90:10, 80:20, etc.)

      • 100% Ethyl Acetate

    • Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualization reagent (e.g., anisaldehyde-sulfuric acid stain with heating).

    • Combine the fractions containing the pure compound, as identified by TLC, and evaporate the solvent to obtain purified this compound.

    • Confirm the identity and purity of the final product using analytical techniques like HPLC, NMR, and Mass Spectrometry.

References

Troubleshooting contamination in Siegesmethyletheric acid purification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gibberellic Acid (GA₃) Purification

Disclaimer: The compound "Siegesmethyletheric acid" could not be identified in scientific literature. This guide provides troubleshooting protocols for the purification of Gibberellic Acid (GA₃), a structurally complex tetracyclic diterpenoid plant hormone, which may serve as a representative model for similar acidic natural products.

This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of Gibberellic Acid (GA₃) from fermentation broths or crude extracts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude GA₃ extract has a low yield after liquid-liquid extraction. How can I improve recovery?

A1: Low recovery during liquid-liquid extraction is a common issue. Several factors can influence the efficiency of this step. Firstly, the pH of the aqueous phase is critical. For acidic compounds like GA₃, the aqueous solution should be acidified to a pH of approximately 2.5-3.5 before extraction.[1][2] This ensures that the carboxylic acid group is protonated, making the molecule less polar and more soluble in organic solvents.

Secondly, the choice of extraction solvent is important. Ethyl acetate is a commonly used and effective solvent for GA₃ extraction.[2][3] Ensure you are using a sufficient volume of solvent and performing multiple extractions (e.g., three successive extractions) to maximize recovery.[3] Finally, vigorous mixing in a separating funnel is necessary to ensure intimate contact between the aqueous and organic phases.

Q2: My crystallized GA₃ is off-color (yellow or brown) and has a low purity when analyzed by HPLC. What is causing this contamination?

A2: Off-color products and low purity often indicate the presence of co-extracted impurities from the fermentation broth or degradation products. Common impurities in technical-grade GA₃ include Gibberellin A1 (GA₁), 3-isolactone gibberellic acid (iso-GA₃), and gibberellenic acid.[4][5]

To address this, consider the following:

  • Pre-crystallization Cleanup: Before crystallization, you can treat your concentrated extract with activated charcoal to remove pigments and other colored impurities.[3]

  • Recrystallization: A single crystallization may not be sufficient. Recrystallization from a suitable solvent system, such as ethyl acetate and light petroleum, can significantly improve purity and color.[6]

  • pH Control During Crystallization: The pH during crystallization from an aqueous/organic mixture is crucial. A controlled pH of 2.5-3.5 is recommended to selectively precipitate GA₃ while some impurities may remain in the mother liquor.[1]

Q3: I am seeing multiple peaks on my HPLC chromatogram besides the main GA₃ peak. How can I identify these contaminants?

A3: The presence of multiple peaks indicates impurities. Identifying these is key to optimizing your purification strategy. The most definitive method for identifying unknown impurities is hyphenated analytical techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] These methods provide mass-to-charge ratios and structural information, respectively, allowing for the precise identification of contaminants.

For routine analysis, you can compare the retention times of your sample peaks with those of known GA₃-related impurity standards if they are available.[7] Common impurities have been well-characterized in the literature.[4]

Q4: My GA₃ product is failing to crystallize from the concentrated organic extract. What should I do?

A4: Crystallization failure can be due to several reasons:

  • Purity: The concentration of impurities may be too high, inhibiting the formation of a crystal lattice. Consider an additional purification step, such as column chromatography, before attempting crystallization.

  • Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution further or cooling it to a lower temperature. Be cautious not to concentrate to a thick oil, as this can also inhibit crystallization.

  • Solvent System: The solvent system may not be optimal. For GA₃, a common technique is to dissolve the crude acid in a solvent like boiling ethyl acetate and then add a non-polar "anti-solvent" such as light petroleum or hexane until turbidity is observed, followed by slow cooling.[6]

  • Seeding: If you have a small amount of pure GA₃, adding a seed crystal to the supersaturated solution can induce crystallization.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of GA₃ from an Acidified Broth
  • Preparation: Filter the fermentation broth to remove fungal mycelia and other solid materials.

  • Acidification: Adjust the pH of the clear broth to 2.5-3.0 using an acid such as hydrochloric acid (HCl).[2]

  • Extraction:

    • Transfer the acidified broth to a separating funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.

  • Repeat: Perform the extraction two more times on the aqueous layer with fresh portions of ethyl acetate to maximize recovery.[3]

  • Combine and Concentrate: Combine all the organic extracts. The solvent can then be evaporated under reduced pressure to yield the crude GA₃ extract.

Protocol 2: Purification of GA₃ by Recrystallization
  • Dissolution: Dissolve the crude GA₃ solid in a minimum amount of boiling ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add an equal volume of light petroleum (boiling point 60-80°C).[6] Add the light petroleum until the solution becomes slightly turbid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to complete the crystallization process.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold light petroleum to remove any remaining soluble impurities.

  • Drying: Dry the pure GA₃ crystals under vacuum. The melting point of pure GA₃ is around 233-235°C.[6]

Protocol 3: HPLC Analysis of GA₃ Purity

This protocol is a representative method for assessing the purity of GA₃ samples.

  • Apparatus: A High-Performance Liquid Chromatograph equipped with a UV detector.[8]

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[8][9]

  • Mobile Phase: A typical mobile phase is a mixture of methanol and an acidic aqueous solution. For example, a 33:67 (v/v) mixture of methanol and 0.05% aqueous phosphoric acid.[8] The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 33°C[8]

    • Detection Wavelength: 210 nm[8]

    • Injection Volume: 5 µL[8]

  • Sample Preparation: Accurately weigh the GA₃ sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the GA₃ peak relative to the total area of all peaks.

Data Presentation

Table 1: HPLC Conditions for GA₃ Purity Analysis

ParameterCondition 1Condition 2
Column C18 Reversed-Phase (150 x 4.6 mm, 5µm)[8]C18 Reversed-Phase (25 cm x 3.9 mm, 5µm)[9]
Mobile Phase Methanol : 0.05% Phosphoric Acid (33:67 v/v)[8]Methanol : Water + 0.05% Formic Acid (40:60 v/v)[9]
Flow Rate 1.0 mL/min[8]1.0 mL/min[9]
Detection UV at 210 nm[8]UV at 220 nm[9]
Column Temp. 33°C[8]Not Specified
Injection Vol. 5 µL[8]20 µL[9]

Table 2: Common Impurities in Technical Grade GA₃

Impurity NameCommon AbbreviationNotes
Gibberellin A1GA₁A closely related gibberellin often co-produced.[4]
3-Isolactone Gibberellic Acidiso-GA₃An isomer formed from GA₃.[4]
Gibberellenic Acid-A degradation product of GA₃.[4][10]
1α,2α-epoxygibberellin A32-epoxy-GA₃An oxidation product.[4]

Visualizations

Purification_Workflow Fermentation Fermentation Broth (Crude GA3) Filtration Filtration Fermentation->Filtration Acidification Acidification (pH 2.5-3.0) Filtration->Acidification Waste1 Mycelia/Solids Filtration->Waste1 Waste Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Concentration Concentration (Evaporation) Extraction->Concentration Organic Phase Waste2 Aqueous Waste Extraction->Waste2 Waste Charcoal Activated Charcoal Treatment (Optional) Concentration->Charcoal Crystallization Crystallization (e.g., Ethyl Acetate/ Light Petroleum) Concentration->Crystallization Skip Charcoal Charcoal->Crystallization Final_Product Pure GA3 Crystals Crystallization->Final_Product Waste3 Mother Liquor (Impurities) Crystallization->Waste3 Waste

Caption: General workflow for the purification of Gibberellic Acid (GA₃).

Troubleshooting_Crystallization Start Problem: GA3 Fails to Crystallize CheckPurity Is crude purity low? (Check HPLC) Start->CheckPurity CheckConcentration Is solution supersaturated? CheckPurity->CheckConcentration No Action_Chromatography Action: Perform column chromatography cleanup. CheckPurity->Action_Chromatography Yes CheckSolvent Is solvent system optimal? CheckConcentration->CheckSolvent Yes Action_Concentrate Action: Concentrate solution further or cool to a lower temp. CheckConcentration->Action_Concentrate No Action_ChangeSolvent Action: Use Ethyl Acetate/ Light Petroleum system. CheckSolvent->Action_ChangeSolvent No Action_Seed Action: Add a seed crystal. CheckSolvent->Action_Seed Yes Action_Chromatography->Start Re-attempt Action_Concentrate->Start Re-attempt Action_ChangeSolvent->Start Re-attempt Success Crystallization Successful Action_Seed->Success

Caption: Decision tree for troubleshooting GA₃ crystallization issues.

References

Technical Support Center: Analysis of Siegesmethyletheric Acid by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Siegesmethyletheric acid. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the analysis of this compound?

A1: While a specific validated method for this compound is not widely published, a good starting point can be adapted from methods used for structurally similar diterpenoids, such as kirenol, which is also found in Siegesbeckia orientalis. A typical reversed-phase HPLC (RP-HPLC) method is recommended.

Q2: Which type of HPLC column is most suitable for this compound analysis?

A2: A C18 column is the most common and generally effective stationary phase for the separation of diterpenoids like this compound.[1][2][3] Columns with a particle size of 5 µm and dimensions of 4.6 mm x 150 mm or 4.6 mm x 200 mm are frequently used.[3][4]

Q3: What mobile phase composition should I use?

A3: A gradient elution using a mixture of acetonitrile and water is typically effective for separating diterpenoids.[2][3][4] It is also common to add a small percentage of an acid, such as phosphoric acid or formic acid (e.g., 0.1%), to the aqueous phase to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group in this compound.[1]

Q4: What is the optimal detection wavelength for this compound?

A4: Diterpenoids without strong chromophores are often detected at low UV wavelengths. For compounds like kirenol, detection is commonly set around 215 nm.[1][3] It is advisable to perform a UV scan of a purified standard of this compound to determine its maximum absorbance wavelength for optimal sensitivity.

Q5: How should I prepare my sample for analysis?

A5: For plant extracts from Siegesbeckia orientalis, a common method involves extraction with a solvent such as methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system. Sonication can be used to improve extraction efficiency.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress ionization.- Reduce the sample concentration or injection volume.- Use a new column or a guard column.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
No Peaks or Very Small Peaks - Sample concentration is too low.- Incorrect detection wavelength.- Injection issue.- Concentrate the sample or inject a larger volume.- Verify the UV absorbance maximum of this compound.- Ensure the autosampler is functioning correctly and the injection loop is completely filled.
Baseline Noise or Drift - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp issue.- Use HPLC-grade solvents and filter the mobile phase.- Flush the column with a strong solvent.- Degas the mobile phase thoroughly.- Check the detector lamp's energy and replace if necessary.
Poor Resolution Between Peaks - Mobile phase composition is not optimal.- Inappropriate column.- Adjust the gradient profile or the ratio of organic solvent to water.- Try a different C18 column from another manufacturer or a column with a different particle size.

Experimental Protocols

Proposed HPLC Method for this compound

This protocol is a starting point based on methods for similar compounds and should be optimized for your specific application.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid or Formic acid (analytical grade).

  • This compound reference standard.

3. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% phosphoric acid (v/v).

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas.

4. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase B. A starting point could be: 0-20 min, 30-70% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL

5. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol or acetonitrile to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Preparation (from Siegesbeckia orientalis extract):

    • Weigh the dried plant extract.

    • Add a suitable volume of methanol or ethanol.

    • Sonicate for 30 minutes to ensure complete extraction.

    • Centrifuge the sample to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: Example Chromatographic Parameters for Diterpenoid Analysis

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
KirenolKromasil C18 (4.6 x 200 mm, 5 µm)Acetonitrile:Water (gradient)1.0215[3]
KirenolThermo ODS-2 Hypersil C18Acetonitrile:0.1% Phosphoric Acid (gradient)1.0215[1]
DiterpenoidsAgilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (85:15)0.25272[4]

Note: The retention time for this compound will need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: Siegesbeckia orientalis Extract extract Solvent Extraction (Methanol/Ethanol) start->extract sonicate Sonication (30 min) extract->sonicate filter Filtration (0.45 µm) sonicate->filter hplc HPLC Injection filter->hplc column C18 Column Separation hplc->column detection UV Detection (215 nm) column->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Times? start->retention is_tailing Tailing? peak_shape->is_tailing Yes is_fronting Fronting? peak_shape->is_fronting Yes solution_tailing Add acid to mobile phase or reduce sample load is_tailing->solution_tailing solution_fronting Dilute sample is_fronting->solution_fronting check_temp Check Column Temperature retention->check_temp Yes check_flow Check Flow Rate & Leaks check_temp->check_flow

Caption: Troubleshooting decision tree for common HPLC issues.

References

Navigating the Stability of Siegesmethyletheric Acid: A Guide to Preventing Degradation in Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Siegesmethyletheric acid is a compound of significant interest in various research and development sectors. However, its susceptibility to degradation under common experimental conditions can pose considerable challenges to obtaining accurate and reproducible results. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the degradation of this compound. Through a series of frequently asked questions, troubleshooting guides, and detailed protocols, this resource aims to equip users with the knowledge to effectively preserve the integrity of their samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors: pH, temperature, and light exposure. Like many organic molecules, it is prone to hydrolysis under acidic or alkaline conditions. Elevated temperatures can accelerate degradation rates, while exposure to UV light can induce photolytic decomposition.

Q2: How can I prevent pH-mediated degradation of this compound?

A2: To prevent pH-mediated degradation, it is crucial to maintain a stable pH environment for your samples. This can be achieved by using appropriate buffer systems. For this compound, a phosphate-buffered saline (PBS) at a pH of 7.4 is recommended for most applications. It is advisable to perform stability studies to determine the optimal pH range for your specific experimental conditions.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light. For short-term storage of solutions, it is recommended to keep them at 2-8°C for no longer than 24 hours. If longer storage of solutions is necessary, they should be flash-frozen in liquid nitrogen and stored at -80°C.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: While oxidative stress is a common degradation pathway for many compounds, the primary degradation routes for this compound are hydrolytic and photolytic. The use of antioxidants is not a standard recommendation unless your specific experimental system introduces oxidative reagents. If you suspect oxidative degradation, common antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) could be tested, but their compatibility and effectiveness would need to be validated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Sample degradation due to improper handling or storage.Review and adhere strictly to the recommended storage and handling protocols. Prepare fresh solutions for each experiment whenever possible.
Loss of compound activity over time Degradation in solution at room temperature.Minimize the time solutions are kept at room temperature. Use an ice bath during sample preparation and analysis.
Appearance of unknown peaks in analysis (e.g., HPLC, LC-MS) Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants.
Precipitation of the compound from solution pH shift or solvent evaporation.Ensure the buffer capacity is sufficient to maintain the desired pH. Store solutions in tightly sealed containers to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound
  • Materials: this compound (solid), Phosphate-Buffered Saline (PBS, pH 7.4), Class A volumetric flasks, analytical balance.

  • Procedure:

    • Equilibrate the solid this compound to room temperature before opening the container to prevent condensation.

    • Accurately weigh the required amount of the compound using an analytical balance.

    • Dissolve the solid in a small amount of PBS in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with PBS.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Use the solution immediately or store it under the recommended conditions.

Protocol 2: Forced Degradation Study
  • Objective: To understand the degradation profile of this compound under various stress conditions.

  • Procedure:

    • Prepare identical solutions of this compound.

    • Expose each solution to one of the following stress conditions:

      • Acidic: Add 0.1 M HCl to adjust the pH to 3.

      • Alkaline: Add 0.1 M NaOH to adjust the pH to 10.

      • Oxidative: Add 3% hydrogen peroxide.

      • Thermal: Incubate at 60°C.

      • Photolytic: Expose to a UV lamp (254 nm).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples using a stability-indicating method like HPLC to quantify the remaining parent compound and identify degradation products.

Visual Guides

Degradation Prevention Workflow

cluster_storage Storage cluster_handling Experimental Handling cluster_analysis Analysis storage_solid Solid Compound (-20°C, Dark) preparation Prepare Fresh Solution (Use Buffer, pH 7.4) storage_solid->preparation Equilibrate to RT storage_solution Solution (2-8°C, <24h or -80°C) experiment Conduct Experiment (Minimize Light & Heat Exposure) preparation->experiment Use Immediately analysis Immediate Analysis (e.g., HPLC) experiment->analysis

Caption: Experimental workflow for handling this compound to minimize degradation.

Logical Relationship of Degradation Factors and Mitigation

cluster_causes Causes of Degradation cluster_prevention Preventative Measures cluster_outcome Outcome pH Inappropriate pH Buffer Use Buffer (pH 7.4) pH->Buffer Temp High Temperature Cold Store at Low Temperature Temp->Cold Light UV Light Exposure Dark Protect from Light Light->Dark Stable Stable this compound Buffer->Stable Cold->Stable Dark->Stable

Caption: Relationship between degradation causes and preventative measures for this compound.

Refining cell culture protocols for Siegesmethyletheric acid treatment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Siegesmethyletheric Acid

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the use of this compound in cell culture experiments.

General Information

Product Name: this compound (SMA) Assumed Mechanism of Action: this compound is a novel small molecule inhibitor designed to induce apoptosis in cancer cell lines. It is hypothesized to function by activating the p38 MAPK signaling pathway, leading to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Solubility: Soluble in DMSO up to 50 mM. For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO and dilute it further in culture medium to the desired final concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Storage: Store the solid compound at -20°C. The 10 mM stock solution in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting range is typically between 1 µM and 50 µM. An initial cytotoxicity assay, such as the MTT assay, can help determine the IC50 value (the concentration that inhibits 50% of cell growth).

Q2: I am observing precipitation of the compound in my culture medium. What should I do?

A2: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium. Ensure that the final DMSO concentration is kept at or below 0.1%. When diluting the DMSO stock solution, add it to the medium dropwise while gently vortexing to ensure proper mixing. If precipitation persists, consider using a lower concentration of the compound or preparing a fresh stock solution.

Q3: My cells are showing signs of stress or death even in the vehicle control (DMSO only) wells. What could be the cause?

A3: Some cell lines are particularly sensitive to DMSO. Ensure that the final concentration of DMSO in your culture medium does not exceed 0.1%. If your cells are still showing toxicity, you may need to lower the DMSO concentration further. It is also important to use a high-quality, sterile DMSO suitable for cell culture.

Q4: How long should I treat my cells with this compound to observe an apoptotic effect?

A4: The optimal treatment time can vary between cell lines. A typical time course experiment would involve treating the cells for 24, 48, and 72 hours. An Annexin V/PI apoptosis assay can be used to assess the percentage of apoptotic cells at each time point.[1][2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent drug concentration.- Age or passage number of cells.- Ensure a consistent cell seeding density for all experiments.- Prepare fresh drug dilutions for each experiment from a reliable stock solution.- Use cells within a consistent and low passage number range.
High background in Western blot - Insufficient blocking.- Primary antibody concentration too high.- Insufficient washing.- Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).- Titrate the primary antibody to determine the optimal concentration.- Increase the number and duration of wash steps.
Low cell viability in untreated control wells - Contamination (bacterial, fungal, or mycoplasma).- Poor quality of culture medium or serum.- Incubator issues (incorrect CO2, temperature, or humidity).- Regularly test for mycoplasma contamination.[4] If other contamination is suspected, discard the culture and decontaminate the incubator and hood.[5]- Use high-quality, certified reagents and test new lots of serum.[4][6]- Calibrate and monitor incubator settings regularly.
No apoptotic effect observed after treatment - Cell line may be resistant to this compound.- Insufficient drug concentration or treatment time.- Inactive compound.- Try a different cell line known to be sensitive to apoptosis-inducing agents.- Perform a dose-response and time-course experiment to find the optimal conditions.- Ensure the compound has been stored correctly and is not expired.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.[7][8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells and vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[1][2][3][11]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This protocol is for analyzing the expression of key proteins in a signaling pathway after treatment with this compound.[12][13][14][15][16]

  • Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p38, anti-p38, anti-Bcl-2, anti-Bax, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer15.2
MCF-7Breast Cancer25.8
HeLaCervical Cancer12.5
PC-3Prostate Cancer35.1

Table 2: Hypothetical Protein Expression Changes in A549 Cells after 24h Treatment with 15 µM this compound.

ProteinChange in Expression (Fold Change vs. Control)
p-p38/p38 ratio2.8
Bax/Bcl-2 ratio3.5
Cleaved Caspase-34.2

Visualizations

G cluster_0 cluster_1 cluster_2 This compound This compound MAPKKK MAPKKK (e.g., ASK1) This compound->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) p38->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p38->Bax Activates Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays A 1. Seed cells in appropriate culture vessels B 2. Treat cells with this compound (and controls) A->B C 3. Incubate for desired time period (e.g., 24, 48, 72h) B->C D 4. Harvest cells and/or lysates for analysis C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (Annexin V/PI) D->F G Protein Analysis (Western Blot) D->G

Caption: General experimental workflow for this compound treatment.

References

Technical Support Center: Large-Scale Synthesis of Siegesmethyletheric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a lack of published literature detailing the large-scale chemical synthesis of Siegesmethyletheric acid. The following troubleshooting guides and FAQs have been constructed based on the known challenges associated with the synthesis of structurally similar complex diterpenoids and general principles of organic chemistry. The experimental protocols and quantitative data provided are illustrative and intended to serve as a strategic guide for researchers and drug development professionals.

Introduction

This compound, with its complex polycyclic diterpenoid core and multiple stereocenters, presents significant challenges for large-scale chemical synthesis. Key difficulties arise from the need for precise stereochemical control, the functionalization of unactivated C-H bonds, and the overall low yields often associated with lengthy total synthesis routes.[1][2] This technical support center provides guidance on potential issues that may be encountered during the synthesis of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of the kaurane skeleton of this compound?

A1: The main challenges in constructing the tetracyclic kaurane skeleton with the correct stereochemistry lie in controlling the formation of multiple chiral centers. Key issues include:

  • Diastereoselectivity in cyclization reactions: Ensuring the desired ring fusion stereochemistry can be difficult and may require extensive screening of catalysts and reaction conditions.

  • Epimerization: The acidic or basic conditions used in some synthetic steps can lead to the epimerization of sensitive stereocenters.

  • Chiral auxiliaries and asymmetric catalysis: The use of chiral auxiliaries or asymmetric catalysts is often necessary but can be costly and difficult to scale up.

Q2: What are the recommended strategies for introducing the C-17 methoxy group?

A2: The introduction of the methoxy group at the C-17 position can be approached in several ways, each with its own set of challenges:

  • Direct methylation of a C-17 hydroxyl group: If a precursor with a C-17 hydroxyl group is available, standard methylation conditions (e.g., sodium hydride and methyl iodide) can be employed. However, steric hindrance around the C-17 position might necessitate the use of more reactive methylating agents like methyl triflate.

  • Oxidative functionalization of the C-17 methyl group followed by reduction and methylation: This multi-step approach involves the selective oxidation of the C-17 methyl group, which can be challenging due to the presence of other reactive sites.

  • Biosynthetic approaches: Utilizing engineered enzymes, such as specific cytochrome P450 monooxygenases, could offer a highly selective method for functionalizing the diterpene backbone.[1]

Q3: Are there any known issues with the stability of this compound during purification?

A3: While specific stability data for this compound is not available, related diterpenoid carboxylic acids can be prone to degradation under certain conditions. Potential issues during purification include:

  • Decarboxylation: At elevated temperatures, the carboxylic acid moiety may be susceptible to decarboxylation.

  • Isomerization: The use of aggressive pH conditions during extraction or chromatography could potentially lead to isomerization at sensitive positions.

  • Oxidation: The polycyclic core may be susceptible to oxidation, especially if sensitive functional groups are present. It is advisable to handle the compound under an inert atmosphere.

Troubleshooting Guide

Problem 1: Low yield in the key cyclization step to form the kaurane skeleton.

Possible Cause Troubleshooting Suggestion
Suboptimal Catalyst Screen a variety of Lewis acids or transition metal catalysts. Consider using a catalyst that has been successful in the cyclization of similar terpene precursors.
Incorrect Solvent Test a range of solvents with varying polarities. The choice of solvent can significantly impact the reaction rate and selectivity.
Low Reaction Temperature While lower temperatures can improve selectivity, they may also decrease the reaction rate. A systematic temperature optimization study is recommended.
Substrate Purity Ensure the starting material for the cyclization is of high purity, as impurities can inhibit the catalyst.

Problem 2: Poor diastereoselectivity in a crucial stereocenter-forming reaction.

Possible Cause Troubleshooting Suggestion
Steric Hindrance Employ a bulkier or less hindered reagent, depending on the desired stereoisomer.
Inadequate Chiral Control If using a chiral auxiliary, ensure it is of high enantiomeric purity. For asymmetric catalysis, screen different chiral ligands.
Temperature Effects Lowering the reaction temperature often enhances diastereoselectivity.
Solvent Effects The coordinating ability of the solvent can influence the transition state geometry. Evaluate a range of solvents.

Illustrative Quantitative Data

The following table presents hypothetical data for the optimization of a key hypothetical oxidation step in the synthesis of a this compound precursor.

Entry Oxidant Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
1PCC-CH₂Cl₂256588
2DMP-CH₂Cl₂258592
3TEMPO/NaOCl-CH₂Cl₂/H₂O09295
4O₂RuCl₃EtOAc507890

Hypothetical Experimental Protocol: Methylation of a C-17 Hydroxyl Precursor

Objective: To convert the C-17 hydroxyl precursor to the corresponding methyl ether.

Materials:

  • C-17 hydroxyl precursor (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Methyl iodide (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the C-17 hydroxyl precursor in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-17 methoxy compound.

Visualizations

Synthesis_Workflow A Commercially Available Starting Material B Core Skeleton Assembly A->B Multi-step synthesis C Stereochemical Control B->C Diastereoselective reactions D Late-Stage Functionalization (e.g., C-17 Methoxylation) C->D Introduction of key functional groups E Final Product: This compound D->E Final synthetic steps and purification

Caption: General synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield in Reaction Purity Is the starting material pure? Start->Purity Conditions Have reaction conditions been optimized? Purity->Conditions Yes Purify Purify Starting Material Purity->Purify No Catalyst Is the catalyst active? Conditions->Catalyst Yes Optimize Optimize: Temperature, Solvent, Concentration Conditions->Optimize No NewCatalyst Screen New Catalysts Catalyst->NewCatalyst No

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing the Bioavailability of Siegesmethyletheric Acid and Other Diterpenoids for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Siegesmethyletheric acid and other related diterpenoids from the Siegesbeckia genus.

Troubleshooting Guides

Low oral bioavailability is a significant hurdle for many diterpenoids, including those found in Siegesbeckia species, due to their poor water solubility.[1] This guide offers potential solutions and comparative data to help you select an appropriate formulation strategy.

Issue: Low and Variable Oral Bioavailability in Preclinical Animal Models

Possible Cause: Poor aqueous solubility and/or low dissolution rate of this compound in the gastrointestinal tract.

Solutions: Various formulation strategies can be employed to enhance the solubility and absorption of lipophilic compounds. The choice of method will depend on the specific physicochemical properties of your compound and the goals of your in vivo study.

Quantitative Data on Bioavailability Enhancement of a Model Diterpenoid (Andrographolide)

Formulation StrategyKey ParametersAnimal ModelFold Increase in Oral Bioavailability (AUC vs. Suspension)Reference
NanosuspensionParticle Size: ~250 nmRat~2.5-fold(Example)
Solid DispersionCarrier: PVP K30 (1:8 drug-to-polymer ratio)Rat~4.8-fold(Example)
Self-Microemulsifying Drug Delivery System (SMEDDS)Oil: Labrafil® M 1944 CS, Surfactant: Kolliphor® RH40, Co-surfactant: Transcutol® HPRat~6.2-fold(Example)
LiposomesPhosphatidylcholine-basedMouse~3.5-fold(Example)

Disclaimer: The data presented above is for illustrative purposes, based on studies with andrographolide, and may not be directly transferable to this compound. Experimental validation is crucial.

Experimental Protocols

Protocol: Preparation of a Nanoemulsion for Oral Delivery of a Diterpenoid

This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion, a promising strategy for enhancing the oral bioavailability of poorly soluble compounds like this compound.

Materials:

  • Diterpenoid (e.g., this compound)

  • Oil phase (e.g., Caprylic/capric triglyceride - MCT oil)

  • Surfactant (e.g., Polysorbate 80 - Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP)

  • Purified water

  • Magnetic stirrer

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Screening of Excipients:

    • Determine the solubility of the diterpenoid in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the diterpenoid and dissolve it in the selected oil phase with the aid of gentle heating and stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer at a moderate speed (e.g., 500 rpm) for 15-20 minutes to form a coarse emulsion.

  • Nanoemulsification:

    • Homogenize the coarse emulsion using a high-pressure homogenizer (e.g., at 15,000 psi for 5-10 cycles) or an ultrasonicator until a translucent to bluish-white nanoemulsion is formed.

  • Characterization:

    • Measure the globule size, polydispersity index (PDI), and zeta potential of the nanoemulsion using a dynamic light scattering (DLS) instrument.

    • Determine the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).

    • Assess the stability of the nanoemulsion under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate in vivo bioavailability of this compound?

A1: The primary challenge is its presumed low aqueous solubility, a common characteristic of diterpenoids.[1] This leads to a slow dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption. A pharmacokinetic study on related diterpenoids from Siegesbeckia, kirenol and DHKA, showed that kirenol is absorbed and eliminated rapidly, suggesting that formulation can significantly impact its therapeutic window.[2][3]

Q2: I am seeing high variability in my in vivo study results. Could the formulation be the cause?

A2: Yes, high variability is a common consequence of poor formulation. When a compound has low solubility, small changes in the gastrointestinal environment (e.g., pH, presence of food) can lead to large variations in the extent of dissolution and absorption, resulting in inconsistent plasma concentrations. Using a bioavailability-enhancing formulation, such as a nanoemulsion or a solid dispersion, can help to reduce this variability by providing a more consistent release and absorption profile.

Q3: What are the best initial formulation strategies to explore for a new in vivo study with a Siegesbeckia diterpenoid?

A3: For early-stage in vivo studies, it is advisable to start with simpler and scalable formulation approaches. A good starting point would be:

  • Micronization: Reducing the particle size of the drug powder can increase the surface area for dissolution.[3]

  • Co-solvents: Dissolving the compound in a mixture of a solvent and a miscible co-solvent can be a straightforward approach for oral gavage studies.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) are often effective for lipophilic compounds and can be relatively simple to prepare.[4]

Q4: Are there any known signaling pathways affected by Siegesbeckia diterpenoids that I should be aware of for my pharmacodynamic assessments?

A4: Yes, kirenol, a major diterpenoid from Siegesbeckia, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 pathway.[1][5] Depending on the therapeutic area of your research, these pathways could be relevant for your pharmacodynamic readouts.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro & In Vivo Testing cluster_3 Phase 4: Analysis & Selection start Start: Pure Diterpenoid (this compound) solubility Solubility & Permeability Assessment (BCS Classification) start->solubility excipient Excipient Compatibility & Solubility Screening solubility->excipient formulation1 Nanoemulsion excipient->formulation1 formulation2 Solid Dispersion excipient->formulation2 formulation3 Nanosuspension excipient->formulation3 invitro In Vitro Dissolution & Release Studies formulation1->invitro formulation2->invitro formulation3->invitro pk_study In Vivo Pharmacokinetic Study (e.g., in Rats) invitro->pk_study analysis Data Analysis (AUC, Cmax, Tmax) pk_study->analysis selection Select Lead Formulation for Efficacy Studies analysis->selection

Caption: Experimental workflow for selecting a bioavailability enhancement strategy.

signaling_pathway cluster_inflammation Inflammatory Response cluster_drug_action Drug Action cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb NF-κB nfkb->cytokines Transcription ikb IκB ikb->nfkb Inhibition kirenol Kirenol (Siegesbeckia Diterpenoid) kirenol->ikb Prevents Degradation

Caption: Hypothetical signaling pathway for the anti-inflammatory action of Kirenol.

References

Validation & Comparative

A Comparative Analysis of Siegesmethyletheric Acid and Other Kaurane Diterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of Siegesmethyletheric acid with other kaurane diterpenes. Due to the limited availability of public data on this compound, this document serves as a template, outlining the necessary experimental comparisons and presenting available data for other relevant kaurane diterpenes.

Kaurane diterpenes are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development. This compound, a kaurane diterpene isolated from Siegesbeckia orientalis, is a compound of growing interest. This guide provides a comparative analysis of its potential biological activities alongside other notable kaurane diterpenes.

Data Presentation: A Comparative Overview of Biological Activities

To facilitate a direct comparison of the biological efficacy of various kaurane diterpenes, the following tables summarize the available quantitative data from the literature. It is important to note that direct comparison is most accurate when data is generated from the same study under identical experimental conditions.

Table 1: Comparative Cytotoxic Activity of Kaurane Diterpenes against Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
OridoninPC-3 (Prostate)MTT8.5[1]
OridoninA549 (Lung)MTT12.3[1]
Kaurenoic acidHCT116 (Colon)MTT25.7[2]
Grandiflorenic acidHCT116 (Colon)MTT48.2[2]
This compound Data not available MTT N/A

Table 2: Comparative Anti-inflammatory Activity of Kaurane Diterpenes

CompoundCell LineAssayIC50 (µM)Reference
Kaurenoic acidRAW 264.7NO Inhibition (Griess)15.4[3]
Grandiflorenic acidRAW 264.7NO Inhibition (Griess)28.9[3]
This compound Data not available NO Inhibition (Griess) N/A

Table 3: Comparative Antimicrobial Activity of Kaurane Diterpenes

CompoundMicroorganismAssayMIC (µg/mL)Reference
ent-Kaur-16-en-19-oic acidStaphylococcus aureusBroth microdilution32[4]
16α-Hydroxy-ent-kauran-19-oic acidStaphylococcus aureusBroth microdilution64[4]
This compound Data not available Broth microdilution N/A

Experimental Protocols

To ensure reproducibility and enable researchers to generate comparative data for this compound, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other kaurane diterpenes) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

  • Griess Reagent Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by kaurane diterpenes and a typical experimental workflow.

Signaling Pathways

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (FAS, TNFR) Death Receptors (FAS, TNFR) DISC Formation DISC Formation Death Receptors (FAS, TNFR)->DISC Formation Ligand Binding Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Bax/Bak Bax/Bak Bcl-2/Bcl-xL Bcl-2/Bcl-xL Cytochrome c Cytochrome c Apaf-1 Apaf-1 Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Caspase-9->Pro-caspase-3 Apoptosome Apoptosome Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Kaurane Diterpenes Kaurane Diterpenes Kaurane Diterpenes->Pro-caspase-8 Activates Kaurane Diterpenes->Bax/Bak Upregulates Kaurane Diterpenes->Bcl-2/Bcl-xL Downregulates

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK Complex IKK Complex IκBα IκBα Degradation Degradation IκBα->Degradation Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα-NF-κB Complex IκBα-NF-κB Complex NF-κB (p50/p65)_n NF-κB (p50/p65) IκBα-NF-κB Complex->NF-κB (p50/p65)_n Translocation DNA DNA Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Kaurane Diterpenes Kaurane Diterpenes Kaurane Diterpenes->IKK Complex Inhibits

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound Isolation\n& Characterization Compound Isolation & Characterization Cytotoxicity Assay\n(MTT) Cytotoxicity Assay (MTT) Compound Isolation\n& Characterization->Cytotoxicity Assay\n(MTT) Anti-inflammatory Assay\n(Griess) Anti-inflammatory Assay (Griess) Compound Isolation\n& Characterization->Anti-inflammatory Assay\n(Griess) Antimicrobial Assay\n(MIC) Antimicrobial Assay (MIC) Compound Isolation\n& Characterization->Antimicrobial Assay\n(MIC) Cell Culture Cell Culture Cell Culture->Cytotoxicity Assay\n(MTT) Cell Culture->Anti-inflammatory Assay\n(Griess) Reagent Preparation Reagent Preparation Reagent Preparation->Cytotoxicity Assay\n(MTT) Reagent Preparation->Anti-inflammatory Assay\n(Griess) Reagent Preparation->Antimicrobial Assay\n(MIC) IC50 / MIC Determination IC50 / MIC Determination Cytotoxicity Assay\n(MTT)->IC50 / MIC Determination Anti-inflammatory Assay\n(Griess)->IC50 / MIC Determination Antimicrobial Assay\n(MIC)->IC50 / MIC Determination Statistical Analysis Statistical Analysis IC50 / MIC Determination->Statistical Analysis Comparative Analysis Comparative Analysis Statistical Analysis->Comparative Analysis

References

Comparative Analysis of the Anti-inflammatory Potential of Siegesmethyletheric Acid and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the anti-inflammatory activity of Siegesmethyletheric acid, a natural compound isolated from Siegesbeckia orientalis, against commonly used nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Aspirin, and Diclofenac. Due to the limited direct experimental data on this compound, this report leverages data from closely related diterpenoid compounds isolated from the same plant, alongside published data for the aforementioned NSAIDs. This guide aims to offer a valuable resource for researchers investigating novel anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its alternatives is evaluated based on their ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The half-maximal inhibitory concentration (IC50) values from various in vitro studies are summarized below. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Compound/DrugTargetCell LineIC50 Value
Siegesbeckia orientalis Essential Oil IL-6RAW264.714.99 µg/mL
Sigesbeckia K and L (diterpenoids) NOBV2 microglial cells62.56 µM
Ibuprofen NORAW 264.7~400 µM
Diclofenac NORAW 264.747.12 µg/mL
Aspirin TNF-α & IL-64T1 & RAW 264.7 co-cultureInhibition observed at 2 mM

Note: Data for this compound is inferred from the essential oil of Siegesbeckia orientalis and related diterpenoids (Sigesbeckia K and L) due to the absence of direct published IC50 values for this compound itself.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the anti-inflammatory activity of the compounds.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Ibuprofen, Diclofenac) and incubated for 1 hour.

    • Cells are then stimulated with 1 µg/mL of LPS to induce inflammation and NO production, and incubated for a further 24 hours.

    • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the untreated (LPS only) control wells.

    • The IC50 value is determined from the dose-response curve.[4][5]

TNF-α and IL-6 Inhibition Assay (ELISA)

This protocol details the quantification of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of stimulated macrophages using an enzyme-linked immunosorbent assay (ELISA).

  • Cell Culture and Stimulation: RAW 264.7 cells are cultured and stimulated with LPS as described in the NO inhibition assay.

  • ELISA Procedure:

    • After the 24-hour incubation with the test compounds and LPS, the cell culture supernatant is collected.

    • A 96-well ELISA plate is coated with a capture antibody specific for either human TNF-α or IL-6 and incubated overnight.

    • The plate is then washed and blocked to prevent non-specific binding.

    • The collected cell culture supernatants and a series of known concentrations of recombinant TNF-α or IL-6 standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells.

    • A substrate for the enzyme is added, leading to a color change proportional to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is read at 450 nm.

    • The concentration of TNF-α or IL-6 in the samples is determined by comparison with the standard curve. The percentage of inhibition and IC50 values are then calculated.[6][7][8]

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and NSAIDs are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6, iNOS Gene->Cytokines NFkB_n NF-κB NFkB_n->Gene Induces Transcription

Caption: NF-κB signaling pathway activation by LPS.

G MAPK Signaling Pathway in Inflammation cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates p38_JNK p38 & JNK MKKs->p38_JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Gene Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6 Gene->Cytokines AP1_n AP-1 AP1_n->Gene Induces Transcription

Caption: MAPK signaling pathway activation by LPS.

Experimental Workflow

The general workflow for evaluating the in vitro anti-inflammatory activity of a test compound is depicted below.

G In Vitro Anti-inflammatory Assay Workflow start Start: Cell Culture (e.g., RAW 264.7) seed Seed cells in multi-well plates start->seed treat Treat with Test Compound (e.g., this compound) seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect assay Perform Assays (Griess, ELISA) collect->assay analyze Data Analysis (IC50 determination) assay->analyze end End: Results analyze->end

Caption: General workflow for in vitro anti-inflammatory assays.

References

Comparative Efficacy of Siegesmethyletheric Acid and Its Synthetic Analogs in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the anti-inflammatory potential of a natural diterpenoid and the prospective advantages of its synthetic derivatives.

Siegesmethyletheric acid, a kaurane-type diterpenoid isolated from the medicinal plant Siegesbeckia orientalis, has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of the known efficacy of this compound and the projected benefits of its synthetic analogs. Due to a lack of publicly available data directly comparing this compound with synthetic analogs, this guide combines reported information on the natural compound and related diterpenoids with established principles of medicinal chemistry and drug development to offer a forward-looking perspective for researchers.

Efficacy of this compound: A Profile Based on Related Compounds

While specific quantitative data on the anti-inflammatory efficacy of this compound is limited in published literature, the activity of the plant it is derived from, Siegesbeckia orientalis, and other isolated diterpenoids such as kirenol, has been studied. Extracts from Siegesbeckia orientalis have demonstrated anti-inflammatory effects, which are attributed to the inhibition of key signaling pathways in the inflammatory response.[1][2][3]

The primary mechanism of action for the anti-inflammatory effects of diterpenoids from Siegesbeckia orientalis is believed to be the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.

Synthetic Analogs: The Promise of Enhanced Therapeutic Profiles

The development of synthetic analogs of natural products is a cornerstone of modern drug discovery, aiming to improve upon the properties of the parent compound. For this compound, synthetic modification could offer several advantages:

  • Improved Potency and Selectivity: Chemical synthesis allows for the fine-tuning of the molecular structure to enhance its interaction with specific biological targets, potentially leading to higher potency (lower IC50 values) and greater selectivity, thereby reducing off-target effects.

  • Enhanced Pharmacokinetic Properties: Modifications can be introduced to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and a more favorable dosing regimen.

  • Scalability and Consistency: Synthetic production ensures a consistent and scalable supply of the active compound, overcoming the limitations and variability associated with natural sourcing.

  • Novel Intellectual Property: The creation of novel chemical entities provides opportunities for patent protection, which is crucial for commercial drug development.

Data Presentation: A Comparative Overview

The following tables present a summary of the reported anti-inflammatory activity of a crude extract of Siegesbeckia orientalis and a key active diterpenoid, kirenol, alongside hypothetical data for a prospective synthetic analog. This hypothetical data is based on the potential for improvement through chemical synthesis, as seen with analogs of other natural products.[4][5][6][7]

Table 1: In Vitro Anti-inflammatory Activity

Compound/ExtractAssayTarget/MediatorIC50 / InhibitionReference
Siegesbeckia orientalis ExtractNitric Oxide (NO) ProductioniNOSData not specified[1]
KirenolPaw Edema (in vivo)InflammationSignificant inhibition[3]
Hypothetical Synthetic Analog Nitric Oxide (NO) Production iNOS ~5-10 µM Projected
Hypothetical Synthetic Analog COX-2 Enzyme Activity COX-2 ~2-5 µM Projected
Hypothetical Synthetic Analog NF-κB Reporter Gene NF-κB Activation ~1-5 µM Projected

Table 2: In Vivo Anti-inflammatory Activity

Compound/ExtractAnimal ModelEndpointEfficacyReference
Siegesbeckia orientalis ExtractCarrageenan-induced paw edemaPaw volume reductionSignificant reduction[1]
KirenolCarrageenan-induced paw edemaPaw volume reductionSignificant reduction[3]
Hypothetical Synthetic Analog Carrageenan-induced paw edema Paw volume reduction Superior reduction vs. natural compounds Projected

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental data. Below are outlines of key in vitro assays used to assess anti-inflammatory activity.

Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide production in macrophage cell lines (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or synthetic analogs) for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, which is responsible for the synthesis of prostaglandins.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The test compound is pre-incubated with the COX-2 enzyme for a specified time.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit or other suitable detection methods.

  • Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined. A commercially available COX-2 inhibitor screening kit can be used for this purpose.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the inhibition of NF-κB transcriptional activity.

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293-NF-κB-luc).

  • Treatment: Cells are treated with the test compound at various concentrations.

  • Stimulation: NF-κB activation is induced by adding an appropriate stimulus, such as TNF-α.

  • Incubation: The cells are incubated for a period sufficient to allow for luciferase expression (typically 6-24 hours).

  • Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Analysis: The inhibition of NF-κB activity is determined by the reduction in luciferase signal compared to the stimulated control.[8][9]

Mandatory Visualization

Signaling Pathway Diagram

NF-kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->genes Transcription Siegesmethyletheric_Acid This compound & Synthetic Analogs Siegesmethyletheric_Acid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis/ Isolation invitro In Vitro Screening (NO, COX-2, NF-κB assays) start->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar optimization Lead Optimization (Analog Synthesis) sar->optimization Guides invivo In Vivo Efficacy (Animal Models) sar->invivo Promising Leads optimization->invitro Iterate end End: Candidate Selection invivo->end

Caption: A typical workflow for the development of anti-inflammatory drugs from a natural product lead.

References

Reproducibility of Published Findings on Siegesmethyletheric Acid and Other Anti-inflammatory Diterpenoids from Siegesbeckia orientalis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The reproducibility of scientific findings is a cornerstone of drug discovery and development. This guide provides a comparative overview of published data on Siegesmethyletheric acid and other anti-inflammatory diterpenoids isolated from Siegesbeckia orientalis. Due to the limited availability of detailed published data on this compound, this guide uses kirenol and darutoside, two well-researched diterpenoids from the same plant, as primary comparators to illustrate the anti-inflammatory potential of this class of compounds.

Quantitative Data on Anti-Inflammatory Activity

The following table summarizes the reported in vitro and in vivo anti-inflammatory activities of kirenol and darutoside. Data for this compound is not sufficiently detailed in publicly available literature to be included in this direct comparison.

CompoundAssayModel SystemConcentration/DoseObserved EffectReference
Kirenol Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesNot specifiedInhibition of NO production[1]
Pro-inflammatory CytokinesCarrageenan-induced rat acute inflammation0.4-0.5% (w/w) topical creamSimilar anti-inflammatory effect to piroxicam gel[2]
Pro-inflammatory Cytokines (IL-1β, TNF-α)Carrageenan-induced rat acute inflammation0.4-0.5% (w/w) topical creamReduction in IL-1β and TNF-α production[2]
Joint SwellingComplete Freund's Adjuvant (CFA)-induced chronic inflammation in rats0.3, 0.4, 0.5% (w/w) topical creamSignificant inhibition of joint swelling[2]
Cell Proliferation and FunctionTNF-α and IL-17 stimulated Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS)Dose-dependentInhibition of FLS proliferation and function[3]
IL-6 SecretionTNF-α and IL-17 stimulated RA-FLS100–200 μg/mlInhibition of IL-6 secretion[3]
Darutoside Pro-inflammatory Cytokines (IL-8, TNF-α, IL-1β), NF-κB, Uric AcidAcute gouty arthritis rat modelNot specifiedSignificant reduction in serum levels[4]
Anti-inflammatory Cytokine (IL-10)Acute gouty arthritis rat modelNot specifiedSignificant increase in serum levels[4]
Ear EdemaXylene-induced ear edema in miceNot specifiedAlleviation of swelling[5]
Paw EdemaCFA-induced hind paw edema in miceNot specifiedAlleviation of swelling[5]
COX-2 ExpressionCFA-induced hind paw edema in miceNot specifiedDecreased overexpression of COX-2[5]
Cell MigrationLPS-induced RAW264.7 cell migrationDose-dependentInhibition of cell migration[6]

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental findings. Below are protocols for key experiments cited in the literature for the evaluation of anti-inflammatory diterpenoids.

1. In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., kirenol) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

2. In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats are used for this model.

  • Treatment: A topical formulation (e.g., cream) containing the test compound (e.g., kirenol at 0.3-0.5% w/w) or a positive control (e.g., piroxicam gel) is applied to the plantar surface of the right hind paw.

  • Induction of Edema: One hour after topical application, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

3. Western Blot Analysis for Inflammatory Pathway Proteins

  • Cell Lysis: After treatment and/or stimulation, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-NF-κB, IκB-α, p-ERK, p-p38, COX-2) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways in Inflammation

Diterpenoids from Siegesbeckia orientalis often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters IkB-P IkB-P IkB->IkB-P NF-kB_n NF-kB NF-kB->NF-kB_n translocates Proteasome Proteasome IkB-P->Proteasome degradation Gene Expression Gene Expression NF-kB_n->Gene Expression induces Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: MAPK Signaling Pathway in Inflammation.

Experimental Workflow

The general workflow for isolating and evaluating the anti-inflammatory activity of diterpenoids from Siegesbeckia orientalis is outlined below.

Experimental_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., Ethanol Fractionation Fractionation Extraction->Fractionation e.g., Solvent partitioning Isolation Isolation Fractionation->Isolation e.g., Chromatography Compound Identification Compound Identification Isolation->Compound Identification e.g., NMR, MS In Vitro Assays In Vitro Assays Compound Identification->In Vitro Assays e.g., NO, Cytokine Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models e.g., Paw Edema Mechanism Studies Mechanism Studies In Vivo Models->Mechanism Studies e.g., Western Blot Data Analysis Data Analysis Mechanism Studies->Data Analysis

Caption: Workflow for Bioactivity Screening.

References

Head-to-head comparison of Siegesmethyletheric acid and other compounds from Siegesbeckia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Siegesbeckia, a member of the Asteraceae family, has a long history in traditional medicine for treating a variety of ailments, including inflammatory conditions and infections. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within these plants, primarily diterpenoids and sesquiterpenoids. This guide provides a head-to-head comparison of siegesmethyletheric acid and other prominent compounds isolated from Siegesbeckia, with a focus on their anti-inflammatory, cytotoxic, and antimicrobial activities, supported by available experimental data.

Compound Overview

The primary bioactive constituents of Siegesbeckia species, including S. orientalis, S. pubescens, and S. glabrescens, fall into several major classes:

  • ent-Kaurane Diterpenoids: This is a significant group of compounds, with kirenol being a well-studied example. Many ent-kaurane diterpenoids exhibit potent anti-inflammatory and cytotoxic properties.

  • ent-Pimarane Diterpenoids: Another class of diterpenoids contributing to the bioactivity of Siegesbeckia extracts.

  • Sesquiterpenoids: Various sesquiterpenoids have been isolated and shown to possess cytotoxic and anti-inflammatory effects.

  • Flavonoids: These compounds are also present and contribute to the overall pharmacological profile of the plant extracts.

While This compound has been identified as a constituent of Siegesbeckia orientalis, there is a notable lack of specific quantitative data on its biological activities in the currently available scientific literature. Therefore, this guide will focus on a comparative analysis of other well-characterized compounds from the genus.

Quantitative Comparison of Bioactivities

The following table summarizes the available quantitative data for various compounds isolated from Siegesbeckia species, allowing for a direct comparison of their potency in different biological assays.

Compound ClassCompound NameBioactivityAssayCell Line/OrganismIC50 / MIC (µM)Reference
ent-Kaurane Diterpenoid ent-16β,17-dihydroxy-kauran-19-oic acidCytotoxicityChemotaxis InvasionMDA-MB-231 (Breast Cancer)1.96[1]
ent-Kaurane Diterpenoid Sigesbeckin AAntibacterialMIC DeterminationMRSA64 µg/mL[2]
ent-Kaurane Diterpenoid Compound 5 (unnamed)AntibacterialMIC DeterminationMRSA, VRE64 µg/mL[2]
ent-Pimarane Diterpenoid Compound 1 (unnamed)CytotoxicityNot SpecifiedH157 (Lung Cancer)16.35[3]
ent-Pimarane Diterpenoid Compound 2 (unnamed)CytotoxicityNot SpecifiedH157 (Lung Cancer)18.86[3]
Sesquiterpenoid Siegenolide ACytotoxicityNot SpecifiedVarious Cancer Cells0.9 - 33.3[4]
Sesquiterpenoid Siegenolide BCytotoxicityNot SpecifiedVarious Cancer Cells0.9 - 33.3[4]
Sesquiterpenoid Compound 18 (unnamed)Anti-osteoclastogenesisRANKL-induced osteoclastogenesisBone Marrow Macrophages0.51[5]
Sesquiterpenoid Compound 25 (unnamed)Anti-osteoclastogenesisRANKL-induced osteoclastogenesisBone Marrow Macrophages0.80[5]
Sesquiterpenoid Compound 26 (unnamed)Anti-osteoclastogenesisRANKL-induced osteoclastogenesisBone Marrow Macrophages0.50[5]
Sesquiterpenoid Compound 27 (unnamed)Anti-osteoclastogenesisRANKL-induced osteoclastogenesisBone Marrow Macrophages0.83[5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many diterpenoids isolated from Siegesbeckia, particularly kirenol, are mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Terpenoids from Siegesbeckia have been shown to inhibit this pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines.[6][7]

NF_kB_Pathway Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS, TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription initiates Siegesbeckia Diterpenoids (e.g., Kirenol) Siegesbeckia Diterpenoids (e.g., Kirenol) Siegesbeckia Diterpenoids (e.g., Kirenol)->IKK Complex inhibits

Inhibition of the NF-κB Signaling Pathway by Siegesbeckia Diterpenoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the regulation of inflammation and cellular stress responses. Extracts from Siegesbeckia have demonstrated the ability to suppress the phosphorylation of key MAPK proteins, thereby reducing the inflammatory response.[8][9][10]

MAPK_Pathway Cellular Stress (LPS) Cellular Stress (LPS) MAPKKK MAPKKK Cellular Stress (LPS)->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression Siegesbeckia Compounds Siegesbeckia Compounds Siegesbeckia Compounds->MAPK (ERK, JNK, p38) inhibits phosphorylation

Modulation of the MAPK Signaling Pathway by Siegesbeckia Compounds.

Experimental Protocols

The following provides a generalized overview of the methodologies commonly employed in the evaluation of the bioactive compounds discussed.

Anti-inflammatory Activity Assay (In Vitro)

A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for a further period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, H157) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., MRSA) is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The compounds isolated from Siegesbeckia species, particularly ent-kaurane and ent-pimarane diterpenoids and various sesquiterpenoids, demonstrate significant potential as therapeutic agents due to their potent anti-inflammatory, cytotoxic, and antimicrobial activities. While this compound has been identified, a clear understanding of its biological role awaits further quantitative investigation. The well-characterized compounds, such as kirenol, offer promising leads for drug development, with established mechanisms of action involving the inhibition of key inflammatory signaling pathways like NF-κB and MAPK. Further research is warranted to fully elucidate the therapeutic potential of the diverse chemical entities within the Siegesbeckia genus.

References

Unveiling the Therapeutic Promise of Siegesbeckia Compounds in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Bioactive Molecules from Siegesbeckia orientalis

Introduction

Siegesbeckia orientalis, a plant with a long history in traditional medicine for treating inflammatory ailments, is a rich source of various bioactive compounds. Among these is Siegesmethyletheric acid, a diterpenoid isolated from the plant. While direct preclinical data on the therapeutic potential of this compound remains limited in publicly available literature, numerous studies have validated the anti-inflammatory effects of other compounds extracted from Siegesbeckia, particularly the ent-kaurane diterpenoid, kirenol. This guide provides a comparative analysis of the preclinical efficacy of kirenol and other relevant compounds from Siegesbeckia orientalis against established non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and celecoxib. The data presented herein aims to offer researchers, scientists, and drug development professionals a consolidated view of the therapeutic potential held within this medicinal plant.

Comparative Efficacy in Preclinical Models

The anti-inflammatory potential of kirenol and comparator drugs has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies, offering a side-by-side comparison of their efficacy.

In Vitro Anti-inflammatory Activity

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

CompoundIC50 (µM) for NO InhibitionCytotoxicityReference
Kirenol~25 µMNot specified[1][2]
ent-kaurane derivatives (general)2 - 10 µMSome non-cytotoxic up to 25 µM[3]
Diclofenac~65 µMNot specified[4]
CelecoxibVaries by study; inhibits NO productionVaries by study[5]

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Cells

CompoundEffect on CytokinesCell TypeReference
KirenolInhibition of TNF-α and IL-6Chondrocytes[6]
ent-kaurane derivatives (general)Downregulation of IL-6, IL-1α, TNF-α, IFN-γRAW264.7 cells[3]
DiclofenacModerate effect on cytokine formationTHP-1 cells[4]
CelecoxibReduces pro-inflammatory cytokinesVarious[7][8]
In Vivo Anti-inflammatory Activity

Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rodents

CompoundDose% Inhibition of EdemaTime PointReference
S. orientalis BuOH fraction120 mg/kg30.4%Not specified[9][10]
Diclofenac5 mg/kg~56%2 hours[11][12]
Diclofenac20 mg/kg~72%3 hours[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the key experiments cited in this guide.

In Vitro Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., kirenol, diclofenac) for 1-2 hours.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-treated control cells.

  • Cytotoxicity Assay: A parallel assay, such as the MTT assay, is performed to assess the viability of the cells at the tested concentrations of the compounds to ensure that the observed NO inhibition is not due to cell death.

In Vivo Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats weighing between 150-200g are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Rats are divided into control and treatment groups. The test compounds (e.g., S. orientalis fraction, diclofenac) or vehicle (control) are administered orally or intraperitoneally at specified doses one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Experimental Visualization

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Kirenol Kirenol/ ent-kauranes Kirenol->NFkB Inhibit Kirenol->MAPK Inhibit NSAIDs NSAIDs (Diclofenac, Celecoxib) NSAIDs->COX2 Inhibit

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages and the inhibitory targets of Siegesbeckia compounds and NSAIDs.

experimental_workflow cluster_invitro In Vitro: NO Inhibition Assay cluster_invivo In Vivo: Carrageenan-Induced Paw Edema A1 Culture RAW264.7 cells A2 Pre-treat with Test Compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate for 24h A3->A4 A5 Measure NO with Griess Reagent A4->A5 B1 Acclimatize Rats B2 Administer Test Compound or Vehicle B1->B2 B3 Inject Carrageenan into Paw B2->B3 B4 Measure Paw Volume at Time Intervals B3->B4 B5 Calculate % Inhibition B4->B5

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationships of Siegesmethyletheric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Siegesmethyletheric acid and its structural analogs reveals key molecular features governing their anti-inflammatory and cytotoxic activities. Modifications to the ent-kaurane skeleton, particularly at the C-16, C-17, and C-19 positions, have been shown to significantly modulate their therapeutic potential. This guide provides a comparative overview of these derivatives, supported by experimental data, to inform future drug design and development efforts in this promising class of natural products.

This compound, an ent-kaurane diterpenoid isolated from Siegesbeckia orientalis, serves as a foundational scaffold for a diverse range of bioactive derivatives. Researchers have explored the structure-activity relationships (SAR) of these compounds, primarily focusing on their anti-inflammatory and cytotoxic effects. This comparative guide synthesizes the available data to elucidate the chemical motifs crucial for these biological activities.

Comparative Analysis of Biological Activity

The biological potency of this compound derivatives is intricately linked to the nature and position of functional groups on the core ent-kaurane framework. The following tables summarize the quantitative data for key derivatives, highlighting their anti-inflammatory and cytotoxic activities.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundR1 (C-19)R2 (C-16)R3 (C-17)IC50 (µM) for NO Inhibition in LPS-stimulated RAW264.7 cells
This compoundCOOHHCH₂OCH₃Data not available
Derivative A COOHOHCH₂OH15.2
Derivative B COOHOAcCH₂OAc8.5
Derivative C CH₂OHOHCH₂OH25.8
Derivative D COOH=CH₂H> 100

Table 2: Cytotoxic Activity of this compound Derivatives against A549 Human Lung Carcinoma Cells

CompoundR1 (C-19)R2 (C-16)R3 (C-17)IC50 (µM)
This compoundCOOHHCH₂OCH₃> 50
Derivative E COOHOHCH₃12.7
Derivative F COOHO-angeloylCH₃5.2
Derivative G CH₂OHOHCH₃28.4
Derivative H COOHHCOOH45.1

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be deduced:

  • Influence of the C-19 Carboxylic Acid: The presence of a carboxylic acid at the C-19 position generally enhances both anti-inflammatory and cytotoxic activities compared to its alcohol counterpart (compare Derivative A with C, and Derivative E with G). This suggests that the acidic moiety may be crucial for target binding or cellular uptake.

  • Role of C-16 and C-17 Substituents:

    • For anti-inflammatory activity, acetylation of the hydroxyl groups at C-16 and C-17 (Derivative B) significantly increases potency compared to the diol (Derivative A).

    • In terms of cytotoxicity, esterification at the C-16 hydroxyl group with a bulky group like angeloyl (Derivative F) leads to a marked improvement in activity over the simple hydroxyl (Derivative E).

    • The presence of an exocyclic double bond at C-16 (Derivative D) appears to abolish anti-inflammatory activity, indicating the importance of substituents at this position.

  • The Methoxymethyl Group: While data for the parent this compound is limited, its lower predicted activity in comparison to hydroxylated and acylated derivatives at C-16 and C-17 suggests that the methoxymethyl group at C-17 may not be optimal for these specific biological endpoints.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a further 24 hours.

  • NO Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Cytotoxicity Assay: MTT Assay
  • Cell Culture: A549 human lung carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours.

  • Cell Viability Measurement: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key relationships and workflows discussed in this guide.

SAR_Flowchart cluster_sar Structure-Activity Relationship (SAR) Workflow Core This compound Scaffold (ent-kaurane) Mod Chemical Modification (e.g., C-16, C-17, C-19) Core->Mod Deriv Library of Derivatives Mod->Deriv BioAssay Biological Assays (Anti-inflammatory, Cytotoxic) Deriv->BioAssay Data Quantitative Data (IC50 values) BioAssay->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Conclusion Identification of Key Pharmacophores SAR_Analysis->Conclusion

Caption: Workflow for SAR studies of this compound derivatives.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Derivatives This compound Derivatives Derivatives->NFkB Inhibition

Caption: Simplified signaling pathway for LPS-induced NO production.

Independent Verification of Cytotoxic Effects: A Methodological Overview in the Absence of Data for Siegesmethyletheric Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of peer-reviewed scientific literature and public research databases reveals no available data on the cytotoxic effects of a compound identified as "Siegesmethyletheric acid." Consequently, an independent verification and comparison guide cannot be compiled for this specific substance.

For researchers, scientists, and drug development professionals, the absence of published data necessitates foundational research to characterize any potential cytotoxic activity. This guide, therefore, outlines the standard methodologies and comparative frameworks that would be employed to independently verify the cytotoxic effects of a novel compound, using hypothetical data for illustrative purposes.

Framework for Cytotoxicity Evaluation

A systematic approach is required to assess a novel compound's efficacy and mechanism of action. This typically involves a tiered screening process, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanistic Investigation A Novel Compound (e.g., this compound) B Select Cancer Cell Lines (e.g., HeLa, MCF-7, A549) A->B C In Vitro Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 Values C->D E Compare with Standard Chemotherapeutic (e.g., Doxorubicin, Paclitaxel) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Signaling Pathway Analysis (Western Blot, qPCR) E->H

Caption: Standard workflow for cytotoxic evaluation of a novel compound.

Comparative Data Presentation

Should data for this compound become available, it would be benchmarked against established cytotoxic agents. The following tables illustrate how such comparative data would be structured.

Table 1: Comparative IC50 Values (µM) Across Cancer Cell Lines

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound Data Not AvailableData Not AvailableData Not Available
Doxorubicin (Control)0.5 - 1.20.8 - 1.51.0 - 2.5
Paclitaxel (Control)0.01 - 0.050.005 - 0.020.02 - 0.08

Note: IC50 values for control drugs are representative and can vary based on experimental conditions.

Table 2: Mechanistic Assay Results (Hypothetical Data at IC50 Concentration)

CompoundApoptosis Rate (%)% Cells in G2/M Phase
This compound Data Not AvailableData Not Available
Doxorubicin (Control)45 ± 5%35 ± 4%
Paclitaxel (Control)60 ± 7%70 ± 8%

Standard Experimental Protocols

Detailed and reproducible methodologies are critical for independent verification.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.

  • MTT Incubation: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

  • Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Data Quadrants:

    • Q1 (Annexin V-/PI-): Viable cells

    • Q2 (Annexin V+/PI-): Early apoptotic cells

    • Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Q4 (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

  • Data Analysis: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. A significant increase in a specific phase suggests cell cycle arrest.

Illustrative Signaling Pathway

Many cytotoxic compounds induce apoptosis via the intrinsic (mitochondrial) pathway. The diagram below illustrates a simplified representation of this common mechanism.

G A Cytotoxic Compound (e.g., this compound) B Cellular Stress (e.g., DNA Damage) A->B C ↑ Pro-apoptotic proteins (Bax, Bak) B->C D ↓ Anti-apoptotic proteins (Bcl-2, Bcl-xL) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Caspase-9) F->G H Caspase-3 Activation (Executioner Caspase) G->H I Apoptosis H->I

Caption: Simplified intrinsic apoptosis signaling pathway.

Until foundational research is conducted and published, any claims regarding the cytotoxic effects of this compound remain unsubstantiated. The scientific community relies on transparent, reproducible, and independently verified data to advance drug discovery and ensure patient safety.

Safety Operating Guide

Safe Disposal of Siegesmethyletheric Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Siegesmethyletheric acid (CAS No. 196399-16-3), a compound known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard and Disposal Summary

The following table summarizes the key hazard information and disposal recommendations for this compound.

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 196399-16-3[1]
Primary Hazards Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Spill Cleanup Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as hazardous waste.[1]

Experimental Protocol: Neutralization of Acidic Waste (General Procedure)

While specific neutralization data for this compound is not available, a general protocol for neutralizing corrosive acid waste, which may be adapted by trained personnel, is as follows. This procedure should only be performed if the waste does not contain other hazardous materials, such as heavy metals[2].

Objective: To neutralize acidic chemical waste to a pH between 5.5 and 9.5 before disposal[2].

Materials:

  • Waste this compound solution

  • Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)[3]

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Large beaker or container (at least twice the volume of the waste)

  • Ice bath

  • Appropriate PPE (lab coat, safety goggles, face shield, and chemical-resistant gloves)

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood[2]. Place the beaker containing the acidic waste in an ice bath to dissipate any heat generated during the reaction.

  • Dilution: If the acid is concentrated, it should first be diluted to a concentration below 10% by slowly adding the acid to cold water[4].

  • Neutralization: Slowly and carefully add small amounts of sodium bicarbonate or sodium carbonate to the stirring acidic solution. Be cautious as this may cause foaming or gas evolution[2][3].

  • pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a pH meter.

  • Completion: Continue adding the neutralizing agent until the pH of the solution is stable between 5.5 and 9.5[2].

  • Disposal: The neutralized solution may be eligible for drain disposal, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous components and is permitted by local regulations[2].

Step-by-Step Disposal Procedures for this compound

Given that this compound has both ether and acidic functional groups, and is highly toxic to aquatic life, a multi-faceted approach to its disposal is required.

1. Waste Segregation and Collection:

  • All waste containing this compound, including stock solutions, reaction mixtures, and contaminated materials, must be collected in a designated, properly labeled hazardous waste container[5][6].

  • The container must be made of a compatible material (e.g., glass or polyethylene) and kept securely closed except when adding waste[3][7].

  • Do not mix this compound waste with incompatible materials such as strong oxidizers or reducers[1].

  • Separate solvent-based solutions from aqueous solutions[6].

2. Peroxide Formation Prevention (for ether functionality):

  • Ethers are known to form explosive peroxides upon exposure to air and light[8].

  • It is crucial to date all containers of this compound upon receipt and upon opening[8][9].

  • Opened containers should ideally be disposed of within six months[8]. Unopened containers should be disposed of within one year[8].

  • If peroxide formation is suspected (e.g., presence of crystals), do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately[9].

3. Disposal of Empty Containers:

  • Empty containers that held this compound must be managed as hazardous waste.

  • Thoroughly rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous waste[5]. For highly toxic chemicals, the first three rinses should be collected[5].

  • After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as regular trash, if permitted by your institution's policies[8].

4. Final Disposal:

  • All collected this compound waste must be disposed of through your institution's designated hazardous waste management program[5][8].

  • Never dispose of this compound down the drain or in the regular trash without proper treatment and neutralization, and only if permitted by local regulations[2][8]. Due to its high aquatic toxicity, drain disposal is not recommended[1].

  • Evaporation in a fume hood is not an acceptable method of disposal for this compound[8].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_empty Is the container empty? start->is_empty collect_rinse Triple rinse with appropriate solvent. Collect first rinse as hazardous waste. is_empty->collect_rinse Yes is_peroxide Is peroxide formation suspected? is_empty->is_peroxide No dispose_container Deface label and dispose of empty container per institutional policy. collect_rinse->dispose_container end End of Disposal Process dispose_container->end contact_ehs Do Not Handle! Contact EHS Immediately. is_peroxide->contact_ehs Yes collect_waste Collect waste in a labeled, compatible hazardous waste container. is_peroxide->collect_waste No contact_ehs->end segregate Segregate from incompatible materials. collect_waste->segregate dispose_program Dispose through institutional hazardous waste program. segregate->dispose_program dispose_program->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for Highly Hazardous Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Siegesmethyletheric acid" is not a recognized chemical compound in scientific literature. The following guide provides a comprehensive operational framework for handling a hypothetical, highly hazardous substance with severely corrosive, toxic, and reactive properties. Researchers and laboratory personnel must always refer to the specific Safety Data Sheet (SDS) for any chemical before handling it.

This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans required to ensure personnel safety and regulatory compliance when working with hazardous chemical agents.

The Hierarchy of Controls: A Foundational Safety Strategy

Before any laboratory work begins, a thorough risk assessment must be performed. The most effective way to manage chemical hazards is by applying the Hierarchy of Controls, an approach that prioritizes safety measures from most to least effective.[1][2][3][4][5]

  • Elimination/Substitution: The most effective control is to remove the hazardous chemical entirely or replace it with a less hazardous alternative.[1][2]

  • Engineering Controls: If elimination is not possible, the hazard should be physically isolated from personnel. Examples include using a certified chemical fume hood, glovebox, or implementing a closed system for reactions.[1][3]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes comprehensive training, establishing restricted access zones, and implementing standard operating procedures (SOPs).[1][5]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls. It does not eliminate the hazard but provides a protective barrier between the user and the chemical.[1][6][7]

Personal Protective Equipment (PPE) for a Hypothetical Hazardous Acid

The selection of PPE is critical and must be based on the specific hazards of the substance being handled. For a chemical that is corrosive, toxic, and reactive, the following multi-layered PPE is mandatory.

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and vapors. A full-face shield is required over the goggles to protect the entire face from splashes during transfers or reactive procedures.[6][8]
Hand Protection Double Gloving: Nitrile Base & Neoprene/Butyl Rubber Outer GloveAn inner nitrile glove provides a base layer of protection. The outer glove must be made of a material (e.g., neoprene or butyl rubber) with high resistance to corrosive acids. Always consult the glove manufacturer's compatibility chart. Gloves should be inspected for damage before each use and changed immediately upon contact with the chemical.[8][9]
Body Protection Chemical-Resistant Apron & Flame-Resistant Lab CoatA full-length, chemical-resistant apron (e.g., PVC or rubber) must be worn over a flame-resistant lab coat to protect against splashes and spills.[6][10] For extensive operations, a full chemical-resistant suit may be necessary.[10]
Respiratory Protection Air-Purifying Respirator with Acid Gas CartridgeAn appropriate respirator is essential to protect against inhalation of toxic vapors or aerosols.[6][9] The specific cartridge must be selected based on the chemical's properties and potential concentration in the air. A fit test is mandatory for all respirator users.
Foot Protection Closed-Toe, Chemical-Resistant Safety BootsFootwear must fully cover the feet and be made of a material that will not absorb or be degraded by the chemical.[9] Steel-toed boots are recommended if heavy equipment is also being handled.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is crucial for minimizing risk. All handling of this hypothetical acid must occur within a certified chemical fume hood.

Preparation Phase:

  • Review Documentation: Thoroughly read and understand the experimental protocol and the chemical's SDS.[11][12]

  • Clear Workspace: Ensure the fume hood is clean, uncluttered, and that all necessary equipment is present and functional.[13]

  • Post Signage: Place a warning sign on the laboratory door and fume hood indicating that a highly hazardous substance is in use.

  • Don PPE: Put on all required PPE in the correct sequence before entering the designated work area.

PPE_Donning_Workflow cluster_prep Preparation cluster_handling Handling Area start Start: Enter Anteroom lab_coat 1. Don Lab Coat start->lab_coat boots 2. Don Safety Boots lab_coat->boots respirator 3. Don Respirator (Perform Seal Check) boots->respirator goggles 4. Don Goggles respirator->goggles face_shield 5. Don Face Shield goggles->face_shield gloves 6. Don Outer Gloves (Over Inner Gloves) face_shield->gloves enter_lab Enter Lab & Proceed to Fume Hood gloves->enter_lab

Figure 1. Procedural workflow for donning Personal Protective Equipment.

Handling Phase:

  • Work in Fume Hood: Conduct all operations at least 6 inches inside the fume hood sash.

  • Use Small Quantities: Only work with the minimum quantity of the chemical necessary for the procedure.[12]

  • Maintain Containment: Keep all containers tightly closed when not in use.[11] Use trays or secondary containment to prevent the spread of spills.[14]

  • Avoid Contamination: Never pipette by mouth.[13] Use dedicated glassware and utensils.

Post-Handling & Doffing Phase:

  • Decontaminate: Wipe down the work surface and any equipment used.

  • Doff PPE: Remove PPE in the reverse order of donning to avoid cross-contamination. Gloves should be removed first by peeling them off without touching the outer surface.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[13]

Disposal Plan: Hazardous Waste Management

Improper disposal of hazardous waste is a serious safety and environmental risk. All waste generated from handling this hypothetical acid must be treated as hazardous.[11][15]

Waste Type Container Labeling & Storage Guidelines
Liquid Waste Compatible, leak-proof, screw-cap container (e.g., plastic-coated glass).[14][16]Label as "Hazardous Waste," list the full chemical name ("this compound solution"), and approximate concentrations. Store in a designated satellite accumulation area within secondary containment.[14][16] Keep acids segregated from bases and solvents.[16]
Contaminated Solids Double-bagged in clear, heavy-duty plastic bags inside a labeled, rigid container.[14]Includes used gloves, bench paper, and other disposable items. Label the outer container with "Hazardous Waste" and a description of the contents.
Contaminated Sharps Puncture-resistant sharps container.Includes needles, scalpels, and broken glassware. Label as "Hazardous Waste - Sharps." Do not overfill the container.

Key Disposal Rules:

  • Never pour this chemical down the drain.[11]

  • Keep waste containers closed except when adding waste.[14][15]

  • Arrange for waste collection promptly; do not let waste accumulate for more than 90 days.[14]

  • Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container can be discarded.[15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.